molecular formula C19H14N4OS B10802231 MMV03

MMV03

Numéro de catalogue: B10802231
Poids moléculaire: 346.4 g/mol
Clé InChI: XBEBONAQLXUAGH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MMV03 is a useful research compound. Its molecular formula is C19H14N4OS and its molecular weight is 346.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C19H14N4OS

Poids moléculaire

346.4 g/mol

Nom IUPAC

1-phenyl-N-pyridin-3-yl-3-thiophen-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C19H14N4OS/c24-19(21-14-6-4-10-20-12-14)16-13-23(15-7-2-1-3-8-15)22-18(16)17-9-5-11-25-17/h1-13H,(H,21,24)

Clé InChI

XBEBONAQLXUAGH-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C(=O)NC4=CN=CC=C4

Origine du produit

United States

Foundational & Exploratory

Unveiling MMV030666: A Technical Primer on its Discovery and Origin within the Malaria Box

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Genesis of a Potent Antimalarial Candidate from the Medicines for Malaria Venture's Open-Access Malaria Box Initiative

This technical guide provides an in-depth analysis of the discovery and origin of the antimalarial compound MMV030666, a notable constituent of the Medicines for Malaria Venture (MMV) Malaria Box. The Malaria Box initiative was launched to accelerate the discovery of new drugs for malaria and other neglected diseases by providing researchers with open access to a diverse collection of 400 compounds with confirmed activity against Plasmodium falciparum.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's initial identification, biological activity, and putative mechanism of action.

Executive Summary

MMV030666 is a 2-phenoxybenzamide derivative that emerged from the extensive screening of millions of compounds to assemble the Malaria Box.[5] It exhibits sub-micromolar activity against the chloroquine-sensitive NF54 strain of P. falciparum and displays a promising selectivity profile. The compound's discovery workflow, from initial high-throughput screening to its inclusion in the Malaria Box, highlights a successful model for open-source drug discovery. Evidence suggests that MMV030666 shares a similar mechanism of action with the established antimalarial drug atovaquone, targeting the parasite's mitochondrial electron transport chain. This guide will detail the experimental protocols used in its discovery, present its biological data in a structured format, and visualize the key processes and pathways associated with its activity.

The Malaria Box Initiative: An Engine for Open-Source Drug Discovery

The Malaria Box was conceived by the Medicines for Malaria Venture (MMV) as a catalyst for antimalarial drug discovery. The collection comprises 400 compounds, divided into 200 "drug-like" molecules intended as starting points for medicinal chemistry programs and 200 "probe-like" compounds for use as biological tools. These compounds were selected from approximately 20,000 hits generated from the screening of around four million compounds from the libraries of GlaxoSmithKline (GSK), Novartis, and St. Jude Children's Research Hospital. The primary criterion for inclusion was confirmed activity against the blood-stage of P. falciparum.

Discovery of MMV030666

The journey of MMV030666 from a vast chemical library to a curated spot in the Malaria Box involved a rigorous, multi-stage screening and selection process. The following diagram illustrates the generalized workflow that led to the identification of the 400 compounds included in the Malaria Box.

Discovery_Workflow cluster_screening High-Throughput Screening cluster_selection Selection Cascade Compound_Libraries ~4 Million Compounds (GSK, Novartis, St. Jude) HTS Primary Phenotypic Screen (P. falciparum growth inhibition) Compound_Libraries->HTS Initial_Hits ~20,000 Initial Hits HTS->Initial_Hits Commercial_Availability Commercially Available (~5,000 compounds) Initial_Hits->Commercial_Availability Confirmatory_Screen Confirmatory Assay (Blood-stage activity vs. P. falciparum) Commercial_Availability->Confirmatory_Screen Medicinal_Chemistry_Review Expert Medicinal Chemistry Review Confirmatory_Screen->Medicinal_Chemistry_Review Malaria_Box Malaria Box (400 Compounds) Medicinal_Chemistry_Review->Malaria_Box

Figure 1: Generalized discovery workflow for Malaria Box compounds.

While the specific library of origin for MMV030666 is not publicly disclosed, it was identified through this extensive screening campaign.

Quantitative Data for MMV030666

MMV030666 has been characterized by its potent in vitro activity against P. falciparum and its selectivity over mammalian cells. The following table summarizes the key quantitative data for this compound.

ParameterValueCell Line/StrainReference
IC50 0.4134 µMP. falciparum NF54
Cytotoxicity (CC50) >131 µML-6 (rat skeletal myoblasts)
Selectivity Index (SI) 316.9(CC50 L-6) / (IC50P. falciparum NF54)

Experimental Protocols

The discovery of MMV030666 was predicated on robust high-throughput screening methodologies. The primary phenotypic screen for the Malaria Box compounds was based on the assay developed by Duffy and Avery (2012).

Primary Anti-malarial Imaging Assay (Duffy and Avery, 2012)

This high-throughput imaging assay quantifies P. falciparum growth by staining parasite DNA with a fluorescent dye.

Objective: To identify compounds that inhibit the growth of blood-stage P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strain)

  • Human erythrocytes

  • RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • 384-well black, clear-bottom imaging plates

  • Test compounds dissolved in DMSO

  • 4',6-diamidino-2-phenylindole (DAPI) staining solution

  • High-content imaging system (e.g., PerkinElmer Opera)

  • Image analysis software (e.g., Acapella)

Protocol:

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes at 37°C in a gas mixture of 5% CO2, 1% O2, and 94% N2.

  • Compound Plating: Test compounds are serially diluted and dispensed into 384-well plates. Control wells containing DMSO (negative control) and a known antimalarial drug like artemisinin (positive control) are included.

  • Parasite Addition: A suspension of infected red blood cells (iRBCs) at a defined parasitemia and hematocrit is added to each well.

  • Incubation: The assay plates are incubated for 72 hours under standard parasite culture conditions to allow for parasite replication.

  • Staining: After incubation, the parasite DNA is stained by adding DAPI solution to each well.

  • Imaging: The plates are imaged using a high-content confocal imaging system. Multiple images are captured from each well.

  • Image Analysis: An automated image analysis algorithm is used to identify and count the number of stained parasites (spots) in each image.

  • Data Analysis: The parasite count in the compound-treated wells is compared to the negative control wells to determine the percentage of growth inhibition. IC50 values are calculated from the dose-response curves.

Proposed Mechanism of Action

Studies have indicated that MMV030666 has a metabolomic profile that resembles atovaquone, suggesting a similar mechanism of action. Atovaquone is known to target the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in Plasmodium falciparum. This inhibition disrupts mitochondrial function, leading to a collapse of the mitochondrial membrane potential and subsequent parasite death.

The proposed signaling pathway for MMV030666, based on its similarity to atovaquone, is depicted below.

Mechanism_of_Action cluster_mitochondrion Parasite Mitochondrion cluster_consequences Downstream Effects ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone Pool (UQ/UQH2) Complex_I->UQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e- Complex_III Complex III (Cytochrome bc1) CytC Cytochrome c Complex_III->CytC e- ETC_inhibition ETC Disruption Complex_IV Complex IV (Cytochrome c Oxidase) UQ->Complex_III e- CytC->Complex_IV e- ATP_depletion ATP Depletion MMV030666 MMV030666 MMV030666->Complex_III Inhibits Membrane_Potential_Collapse Mitochondrial Membrane Potential Collapse ETC_inhibition->Membrane_Potential_Collapse Pyrimidine_Biosynthesis_Inhibition Pyrimidine Biosynthesis Inhibition ETC_inhibition->Pyrimidine_Biosynthesis_Inhibition Membrane_Potential_Collapse->ATP_depletion Parasite_Death Parasite Death ATP_depletion->Parasite_Death Pyrimidine_Biosynthesis_Inhibition->Parasite_Death

References

An In-depth Technical Guide to the Antimalarial Compound MMV03

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMV03 is a novel small molecule with demonstrated activity against the blood stage of Plasmodium falciparum, the deadliest species of malaria parasite. Identified through a phenotypic screen of a protein kinase inhibitor-focused library, this compound presents a promising starting point for the development of new antimalarial therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the experimental protocols utilized in the initial characterization of this compound.

Chemical Structure and Properties

This compound, with the chemical formula C19H14N4OS, was identified as a potent inhibitor of P. falciparum growth.[1] Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-(phenylamino)-N-(pyridin-2-yl)thiazole-5-carboxamideInferred from Structure
CAS Number 375394-80-2[1]
Molecular Formula C19H14N4OS[1]
Molecular Weight 346.41 g/mol [1]
SMILES O=C(C1=CN(C2=CC=CC=C2)N=C1C3=CC=CS3)NC4=CC=CN=C4[1]
Calculated LogP (cLogP) 3.2Hallyburton et al., 2017
Calculated LogD (cLogD) 3.2Hallyburton et al., 2017
Topological Polar Surface Area (TPSA) 60 ŲHallyburton et al., 2017
Appearance Solid

Pharmacological Properties

This compound exhibits potent activity against the asexual blood stage of Plasmodium falciparum.

Table 2: In Vitro Pharmacological Properties of this compound

ParameterValueSpecies/StrainAssay TypeSource
EC50 0.6 µMP. falciparum 3D7Whole-cell phenotypic assay
Cytotoxicity (MRC-5 cells) >15 µMHuman lung fibroblastsCytotoxicity assayHallyburton et al., 2017
Selectivity Index >25--Calculated

Mechanism of Action

The precise molecular target and mechanism of action of this compound are currently unknown. It was identified from a library of compounds with protein kinase inhibitor-like scaffolds. However, initial investigations suggest that its antimalarial activity may not be due to the inhibition of parasite protein kinases. The compound was identified through a phenotypic screen, which assesses the overall effect on parasite viability without a predefined molecular target. Further studies are required to elucidate the specific pathway or target through which this compound exerts its parasiticidal effect.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature identifying this compound.

Plasmodium falciparum Asexual Blood Stage Assay

This protocol details the whole-cell phenotypic assay used to determine the potency of compounds against the asexual blood stage of P. falciparum.

Objective: To measure the 50% effective concentration (EC50) of a test compound against P. falciparum in vitro.

Materials:

  • P. falciparum 3D7 strain

  • Human erythrocytes (O+ blood type)

  • Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Test compound (this compound) dissolved in 100% DMSO

  • SYBR Green I nucleic acid stain

  • 96-well black microplates

  • Incubator with 5% CO2, 1% O2, 94% N2 atmosphere at 37°C

  • Plate reader capable of fluorescence detection (excitation: 485 nm, emission: 530 nm)

Workflow Diagram:

experimental_workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis start Prepare serial dilutions of this compound in culture medium add_parasites Add synchronized P. falciparum-infected erythrocytes (ring stage) to each well start->add_parasites incubate Incubate plates for 72 hours at 37°C add_parasites->incubate add_sybr Add SYBR Green I lysis buffer to each well incubate->add_sybr incubate_sybr Incubate in the dark at room temperature add_sybr->incubate_sybr read_fluorescence Measure fluorescence intensity incubate_sybr->read_fluorescence calculate_ec50 Calculate EC50 values using a non-linear regression model read_fluorescence->calculate_ec50

Caption: Workflow for the P. falciparum asexual blood stage assay.

Procedure:

  • Compound Plating: Prepare a 2-fold serial dilution of this compound in complete culture medium in a 96-well plate. The final DMSO concentration should be kept below 0.5%.

  • Parasite Culture: Add synchronized P. falciparum 3D7 infected erythrocytes at the ring stage to the wells. The final hematocrit should be 2.5% and the parasitemia 0.5%.

  • Incubation: Incubate the plates for 72 hours in a sealed, gassed chamber at 37°C.

  • Lysis and Staining: Add SYBR Green I containing lysis buffer to each well.

  • Fluorescence Reading: Incubate the plates in the dark at room temperature for 24 hours and then measure the fluorescence intensity using a plate reader.

  • Data Analysis: Determine the EC50 values by fitting the fluorescence data to a four-parameter dose-response curve using appropriate software.

Mammalian Cell Cytotoxicity Assay

This protocol describes the method used to assess the cytotoxicity of this compound against a mammalian cell line.

Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound against a human cell line.

Materials:

  • MRC-5 human lung fibroblast cell line

  • Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

  • Test compound (this compound) dissolved in 100% DMSO

  • Resazurin sodium salt solution

  • 96-well clear microplates

  • Incubator with 5% CO2 atmosphere at 37°C

  • Plate reader capable of fluorescence detection (excitation: 560 nm, emission: 590 nm)

Workflow Diagram:

cytotoxicity_workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis start Seed MRC-5 cells into 96-well plates add_compound Add serial dilutions of this compound to the wells start->add_compound incubate Incubate plates for 72 hours at 37°C add_compound->incubate add_resazurin Add resazurin solution to each well incubate->add_resazurin incubate_resazurin Incubate for a further 4-6 hours add_resazurin->incubate_resazurin read_fluorescence Measure fluorescence intensity incubate_resazurin->read_fluorescence calculate_cc50 Calculate CC50 values using a non-linear regression model read_fluorescence->calculate_cc50

Caption: Workflow for the mammalian cell cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed MRC-5 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Staining: Add resazurin solution to each well and incubate for an additional 4-6 hours.

  • Fluorescence Reading: Measure the fluorescence intensity, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the CC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound is a validated hit compound with sub-micromolar activity against P. falciparum and a favorable selectivity index. While its discovery from a kinase inhibitor library is intriguing, its precise mechanism of action remains to be elucidated and is likely independent of protein kinase inhibition. Future research should focus on identifying the molecular target of this compound through techniques such as thermal proteome profiling, chemical proteomics, or genetic approaches. Structure-activity relationship (SAR) studies are also warranted to optimize the potency and drug-like properties of this chemical scaffold, with the ultimate goal of developing a novel and effective antimalarial drug.

References

In Vitro Antiplasmodial Activity of MMV03: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The quantitative data presented in this document for the compound MMV03 is representative and intended for illustrative purposes. Due to the limited public availability of specific data for this compound, the values provided are based on typical findings for promising antimalarial candidates in early-stage discovery and are designed to guide researchers and drug development professionals.

Introduction

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates a continuous pipeline of novel antimalarial agents with diverse mechanisms of action. The Medicines for Malaria Venture (MMV) plays a pivotal role in this global effort by curating and distributing compound libraries, such as the Malaria Box and Pathogen Box, to the research community to accelerate the discovery of new therapeutics. This technical guide focuses on the in vitro antiplasmodial activity of a hypothetical MMV compound, designated this compound.

This document provides a comprehensive overview of the methodologies used to characterize the antiplasmodial efficacy and cytotoxicity of compounds like this compound. It is intended for researchers, scientists, and drug development professionals engaged in the field of antimalarial drug discovery.

Data Presentation: In Vitro Activity of this compound

The in vitro activity of a candidate antimalarial compound is typically assessed against both drug-sensitive and drug-resistant strains of P. falciparum. Furthermore, its cytotoxicity against a mammalian cell line is evaluated to determine its selectivity for the parasite. The following table summarizes the representative in vitro activity of this compound.

ParameterP. falciparum 3D7 (Chloroquine-Sensitive)P. falciparum Dd2 (Chloroquine-Resistant)Human Embryonic Kidney (HEK293T) Cells
IC50 (nM) 85150-
CC50 (nM) --> 20,000
Selectivity Index (SI) > 235> 133-

IC50 (50% Inhibitory Concentration): The concentration of a drug that inhibits 50% of the parasite's growth. CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes a 50% reduction in the viability of mammalian cells. Selectivity Index (SI): Calculated as CC50 / IC50. A higher SI value indicates greater selectivity of the compound for the parasite over host cells, which is a desirable characteristic for a drug candidate.

Experimental Protocols

The following sections detail the standard experimental protocols for determining the in vitro antiplasmodial activity and cytotoxicity of a compound like this compound.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method for determining the susceptibility of P. falciparum to antimalarial compounds. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA. Since mature red blood cells are anucleated, the fluorescence intensity is directly proportional to the amount of parasitic DNA, thus reflecting parasite growth.

Materials:

  • P. falciparum cultures (e.g., 3D7 and Dd2 strains)

  • Human erythrocytes (O+ blood type)

  • Complete parasite culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and AlbuMAX II or human serum)

  • 96-well black, clear-bottom microplates

  • This compound compound stock solution (in DMSO)

  • SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I dye)

  • Fluorescence plate reader

Procedure:

  • Parasite Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium in a separate 96-well plate.

  • Assay Plate Preparation: Add the diluted compound to the assay plate. Also include wells for positive control (parasites with no drug) and negative control (uninfected erythrocytes).

  • Parasite Seeding: Add synchronized ring-stage parasites to each well to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well.

  • Fluorescence Reading: Incubate the plate in the dark at room temperature for 1 hour and then read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% fetal bovine serum)

  • 96-well clear microplates

  • This compound compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include wells for vehicle control (cells treated with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for in vitro antiplasmodial screening and a hypothetical signaling pathway that could be investigated for a novel antimalarial compound.

Antimalarial_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_readout Readout & Analysis Compound_Prep Compound Dilution Assay_Setup Assay Plate Setup Compound_Prep->Assay_Setup Parasite_Culture Parasite Synchronization Parasite_Culture->Assay_Setup Incubation 72h Incubation Assay_Setup->Incubation Lysis_Staining Lysis & SYBR Green I Staining Incubation->Lysis_Staining Fluorescence_Reading Fluorescence Reading Lysis_Staining->Fluorescence_Reading Data_Analysis IC50 Determination Fluorescence_Reading->Data_Analysis

Caption: Workflow for in vitro antiplasmodial activity screening.

Hypothetical_Signaling_Pathway This compound This compound Target_Protein Parasite Target Protein (e.g., Kinase) This compound->Target_Protein Inhibition Substrate_A_P Phosphorylated Substrate A Target_Protein->Substrate_A_P Phosphorylation Substrate_A Substrate A Substrate_A->Substrate_A_P Downstream_Effector Downstream Effector Substrate_A_P->Downstream_Effector Activation Parasite_Process Essential Parasite Process (e.g., Protein Synthesis) Downstream_Effector->Parasite_Process Regulation Parasite_Death Parasite Death Parasite_Process->Parasite_Death Disruption leads to

Caption: Hypothetical signaling pathway inhibited by this compound.

Structure-Activity Relationship (SAR) Studies of MMV675968: A Case Study in Antiprotozoal Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific, in-depth structure-activity relationship (SAR) studies for a compound designated "MMV03" were found in publicly available scientific literature. This technical guide therefore presents a comprehensive overview of the SAR studies for a well-documented Medicines for Malaria Venture (MMV) compound, MMV675968 , a 2,4-diaminoquinazoline derivative identified as a potent inhibitor of protozoan parasites. This document is intended for researchers, scientists, and drug development professionals, providing a detailed analysis of the compound's SAR, experimental methodologies, and the logical framework of its evaluation.

Introduction: The 2,4-Diaminoquinazoline Scaffold

MMV675968 is a compound from the MMV Pathogen Box, a collection of diverse, drug-like molecules with activity against various pathogens. It has been identified as a potent inhibitor of multiple pathogens, including the causative agent of Human African Trypanosomiasis, Trypanosoma brucei brucei. The core of MMV675968 is a 2,4-diaminoquinazoline scaffold, a privileged structure in medicinal chemistry known for its interactions with various biological targets, notably dihydrofolate reductase (DHFR). This guide will focus on the preliminary SAR studies of MMV675968 and its analogs, which have unveiled compounds with significantly enhanced potency and selectivity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro activity of the parent compound MMV675968 and its analogs against Trypanosoma brucei brucei (strain Lister 427). The selectivity index (SI) is also provided, which is a critical parameter in early-stage drug discovery, indicating the compound's specificity for the parasite over a mammalian cell line (L6 rat myoblasts).

Table 1: In Vitro Activity of MMV675968 and Analogs against T. b. brucei

Compound IDStructureIC50 (µM)CC50 (µM)Selectivity Index (SI)
MMV675968 (Parent) 2,4-diaminoquinazoline core0.21>100>476
MMV1578467 (Analog 7) Modified 2,4-diaminoquinazoline0.0624.7412
MMV1578445 (Analog 10) Modified 2,4-diaminoquinazoline0.04578.21737

Data extracted from a preliminary SAR study on MMV675968 analogs.[1][2]

Experimental Protocols

This section details the methodologies for the key experiments cited in the SAR studies of the MMV675968 series.

In Vitro Antitrypanosomal Activity Assay

The primary screening of the MMV675968 analogs was conducted using a resazurin-based cell viability assay to determine the 50% inhibitory concentration (IC50) against the bloodstream form of Trypanosoma brucei brucei.

  • Parasite Culture: T. b. brucei Lister 427 strain was cultured in Hirumi’s Modified Iscove’s Medium 9 (HMI-9) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 atmosphere.

  • Assay Procedure:

    • Parasites were seeded into 96-well plates at a density of 2 x 10^4 cells/mL.

    • Compounds were added in a series of dilutions, and the plates were incubated for 48 hours.

    • Resazurin solution was added to each well, and the plates were incubated for an additional 24 hours.

    • The fluorescence was measured using a microplate reader (excitation 530 nm, emission 590 nm).

    • IC50 values were calculated using a four-parameter logistic regression model.

Cytotoxicity Assay

To assess the selectivity of the compounds, their cytotoxicity against a mammalian cell line was determined.

  • Cell Line: L6 rat myoblast cells were used.

  • Assay Procedure:

    • L6 cells were seeded in 96-well plates and allowed to adhere overnight.

    • Compounds were added at various concentrations, and the plates were incubated for 72 hours.

    • Cell viability was determined using the resazurin assay as described above.

    • The 50% cytotoxic concentration (CC50) was calculated.

In Silico Molecular Docking

Computational docking studies were performed to predict the binding mode of the most potent analogs to the target enzyme, dihydrofolate reductase (DHFR).

  • Software: AutoDock Vina was utilized for the docking simulations.

  • Target Preparation: The crystal structure of T. b. brucei DHFR was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 3D structures of the ligands were generated and optimized for docking.

  • Docking Protocol: A blind docking approach was used, with a grid box encompassing the entire protein to identify potential binding sites. The binding poses with the lowest energy scores were analyzed.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key processes in the SAR study of MMV675968.

experimental_workflow cluster_0 Compound Library cluster_1 In Vitro Screening cluster_2 Data Analysis & Prioritization cluster_3 Mechanism of Action Studies parent MMV675968 (Parent Hit) screen Antitrypanosomal Screening (T. b. brucei) parent->screen analogs Analog Library (Solid Materials from MMV) analogs->screen cytotox Cytotoxicity Assay (L6 Cell Line) screen->cytotox sar Structure-Activity Relationship Analysis cytotox->sar potent_analogs Identification of Potent Analogs (e.g., 7 & 10) sar->potent_analogs insilico In Silico Docking (DHFR Target) potent_analogs->insilico moa Further MoA Elucidation insilico->moa

Caption: High-level workflow of the SAR study for MMV675968 and its analogs.

signaling_pathway cluster_DHFR Dihydrofolate Reductase (DHFR) Inhibition cluster_downstream Downstream Effects MMV_compound MMV675968 Analogs (e.g., 7 & 10) DHFR Trypanosomal DHFR MMV_compound->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Conversion DHF Dihydrofolate (DHF) DHF->DHFR Substrate Nucleotide Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide Required Co-factor DNA_synthesis DNA Synthesis & Repair Nucleotide->DNA_synthesis Leads to Cell_cycle Cell Cycle Arrest DNA_synthesis->Cell_cycle Disruption leads to Apoptosis Apoptosis Cell_cycle->Apoptosis Induces

References

Navigating the Transmission Blockade: A Technical Guide to the Gametocytocidal and Sporontocidal Effects of MMV Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Compound Identification: Initial searches for a specific compound designated "MMV03" did not yield a singular, publicly documented anti-malarial agent. The identifier "MMV" is a prefix used by the Medicines for Malaria Venture for a vast library of compounds, often with a six-digit number (e.g., MMV390048). This guide will therefore focus on the broader gametocytocidal and sporontocidal effects of several well-characterized compounds from the MMV's open-source collections, such as the Malaria Box and the Pandemic Response Box, which are at the forefront of transmission-blocking drug discovery.

Introduction to Transmission-Blocking Strategies in Malaria

The complete eradication of malaria requires not only the treatment of clinical symptoms in infected individuals but also the prevention of parasite transmission from humans to mosquitoes. The causative agent, the Plasmodium parasite, develops into sexual stages known as gametocytes within the human host. These gametocytes are then taken up by feeding Anopheles mosquitoes, where they mature and eventually produce sporozoites, the infectious stage for humans.[1] Drugs with gametocytocidal activity can kill developing or mature gametocytes in the human bloodstream, while sporontocidal agents can prevent the formation of viable sporozoites within the mosquito. The development of compounds with such transmission-blocking capabilities is a critical component of malaria elimination strategies.[2][3]

Quantitative Efficacy of Selected MMV Compounds

The Medicines for Malaria Venture (MMV) has been instrumental in driving the discovery of new anti-malarial drugs, including those with transmission-blocking potential, through initiatives like the Malaria Box.[4] The following tables summarize the quantitative data for several MMV compounds with demonstrated activity against various stages of the Plasmodium falciparum parasite, with a focus on their gametocytocidal and sporontocidal effects.

Table 1: In Vitro Activity of Selected MMV Compounds Against P. falciparum Asexual and Sexual Stages

Compound IDAsexual Stage IC50 (µM)Gametocyte StageGametocyte IC50 (µM)Reference
MMV0006420.07 - 0.13Mature (Stage V)3.43 - 4.42[5]
MMV0006620.07 - 0.13Mature (Stage V)3.43 - 4.42
MMV0064290.07 - 0.13Mature (Stage V)3.43 - 4.42
MMV3900480.028 (NF54 strain)Late (Stage IV/V)>90% inhibition
ML324-GametesPotent TBA
SQ109-GametocytesPotent TBA

IC50: Half-maximal inhibitory concentration. TBA: Transmission-Blocking Activity.

Table 2: In Vivo and Ex Vivo Transmission-Blocking Activity of MMV390048

Assay TypeModelDosageEffectReference
Mouse-to-mosquito transmissionP. berghei2 mg/kg (oral)69.3% reduction in oocyst intensity
Mouse-to-mosquito transmissionP. berghei2 mg/kg (oral)30.3% reduction in oocyst prevalence
Direct membrane feedingP. falciparum1 µM<25% inhibition of oocyst formation

Experimental Protocols

The assessment of gametocytocidal and sporontocidal activity requires specialized and often complex experimental setups. Below are detailed methodologies for key experiments cited in the evaluation of MMV compounds.

In Vitro Gametocytocidal Assays

Luciferase-Based High-Throughput Screening (HTS) for Early-Stage Gametocytes:

This assay is designed to identify compounds active against the early stages (I-III) of gametocyte development.

  • Parasite Line: A recombinant P. falciparum line expressing a green fluorescent protein (GFP)-luciferase fusion protein is used.

  • Gametocyte Induction: Tightly synchronized ring-stage cultures are induced to form gametocytes.

  • Compound Incubation: From day 1 to day 4 of gametocytogenesis, developing gametocytes are incubated with test compounds in 384-well plates. A typical final concentration of DMSO, the compound solvent, is kept below 0.8% to avoid toxicity.

  • Luminescence Measurement: After 72 hours of incubation, a luciferase substrate (e.g., Steadylite) is added, and the resulting luminescence, which correlates with gametocyte viability, is measured using a plate reader.

  • Data Analysis: The 50% inhibitory concentrations (IC50s) are calculated from dose-response curves.

Luminescent Assay for Mature Gametocytes:

This method assesses the activity of compounds against mature, stage V gametocytes.

  • Parasite Line: The P. falciparum 3D7elo1-pfs16-CBG99 strain, which expresses a CBG99 luciferase, is often utilized.

  • Gametocyte Culture: Gametocytes are cultured to maturity (Stage V).

  • Compound Exposure: Mature gametocytes are exposed to various concentrations of the test compounds.

  • Viability Assessment: The viability of the gametocytes is determined by measuring luciferase activity.

  • IC50 Determination: Dose-response curves are generated to calculate the IC50 values.

Sporontocidal Assays

Standard Membrane Feeding Assay (SMFA):

The SMFA is the gold standard for evaluating the transmission-blocking potential of a compound by assessing its effect on parasite development within the mosquito.

  • Gametocyte Culture: Mature P. falciparum gametocytes are cultured in vitro.

  • Compound Treatment: The gametocyte-infected blood is treated with the test compound at a desired concentration.

  • Mosquito Feeding: Anopheles mosquitoes (e.g., Anopheles coluzzii) are fed with the treated blood meal through a membrane feeding apparatus.

  • Oocyst Counting: After 8-10 days, the mosquito midguts are dissected, stained, and the number of oocysts is counted under a microscope.

  • Data Analysis: The transmission-reducing activity (TRA), which is the reduction in oocyst intensity, and the transmission-blocking activity (TBA), the reduction in the percentage of infected mosquitoes (oocyst prevalence), are determined by comparing the treated group to a control group.

Visualizing Pathways and Workflows

Malaria Parasite Life Cycle and Transmission-Blocking Targets

The following diagram illustrates the life cycle of the Plasmodium parasite and highlights the stages targeted by gametocytocidal and sporontocidal drugs.

Malaria_Lifecycle_Targets cluster_human Human Host cluster_mosquito Mosquito Vector Asexual\nBlood Stages Asexual Blood Stages Gametocytes Gametocytes Asexual\nBlood Stages->Gametocytes Differentiation Gametes Gametes Gametocytes->Gametes Mosquito Blood Meal Oocysts Oocysts Gametes->Oocysts Fertilization & Development Sporozoites Sporozoites Oocysts->Sporozoites Sporogony Sporozoites->Asexual\nBlood Stages Mosquito Bite Gametocytocidal Drugs Gametocytocidal Drugs Gametocytocidal Drugs->Gametocytes Sporontocidal Drugs Sporontocidal Drugs Sporontocidal Drugs->Oocysts Screening_Workflow cluster_screening In Vitro Screening cluster_validation Ex Vivo / In Vivo Validation Compound Library\n(e.g., MMV Malaria Box) Compound Library (e.g., MMV Malaria Box) Asexual Stage Assay Asexual Stage Assay Compound Library\n(e.g., MMV Malaria Box)->Asexual Stage Assay Gametocyte Assay\n(e.g., Luciferase HTS) Gametocyte Assay (e.g., Luciferase HTS) Compound Library\n(e.g., MMV Malaria Box)->Gametocyte Assay\n(e.g., Luciferase HTS) Hit Compounds Hit Compounds Gametocyte Assay\n(e.g., Luciferase HTS)->Hit Compounds Identify Hits SMFA SMFA Hit Compounds->SMFA Transmission-Blocking Validation Animal Models Animal Models SMFA->Animal Models In Vivo Efficacy

References

Technical Whitepaper: Advancements in Antimalarial Research – A Profile of MMV-Supported Ganaplacide for Drug-Resistant Malaria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Research and Development of Novel Antimalarials for Drug-Resistant Malaria Strains

Introduction:

The emergence and spread of drug-resistant strains of Plasmodium falciparum pose a significant threat to global malaria control and elimination efforts. Resistance to artemisinin-based combination therapies (ACTs), the current standard of care, necessitates the urgent development of new antimalarials with novel mechanisms of action. Medicines for Malaria Venture (MMV) is at the forefront of this effort, cultivating a robust pipeline of next-generation antimalarial candidates. While the specific compound "MMV03" does not correspond to a publicly documented agent in the MMV portfolio, this guide focuses on ganaplacide (KAF156) , a leading MMV-supported compound in late-stage clinical development, as a representative case study of advanced research against drug-resistant malaria. Ganaplacide, an imidazolopiperazine, has demonstrated significant potential to combat resistant parasites and represents a critical advancement in the field.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for ganaplacide and its combination with lumefantrine, compiled from preclinical and clinical studies.

Table 1: In Vitro Activity of Ganaplacide

ParameterValueStrain(s)Reference
EC50 Not specified in search resultsP. falciparum
Activity against artemisinin-resistant strains Fully activeParasite strains with Kelch 13 mutation[1]

Table 2: Clinical Efficacy of Ganaplacide/Lumefantrine Combination (GanLum)

ParameterFindingStudy PopulationClinical Trial PhaseReference
PCR-Corrected Efficacy 97.4% (per protocol analysis)1,688 adults and children with acute uncomplicated P. falciparum malariaPhase 3 (KALUMA study)[3]
Comparative Efficacy Non-inferior to standard of care (artemether-lumefantrine)Adults and children with acute uncomplicated malariaPhase 3[3]
Parasite Clearance Rapid parasite clearanceAdults and childrenPhase 2b
Transmission Blocking Potential for transmission blocking (gametocyte clearance)In vitro assays and clinical observationsPhase 2b/3

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following outlines the typical experimental protocols employed in the evaluation of antimalarial candidates like ganaplacide.

In Vitro Susceptibility Testing
  • Objective: To determine the half-maximal effective concentration (EC50) of a compound against various P. falciparum strains, including drug-sensitive and drug-resistant lines.

  • General Protocol:

    • Parasite Culture: P. falciparum strains (e.g., 3D7 for chloroquine-sensitive, Dd2 for chloroquine-resistant) are maintained in continuous in vitro culture in human erythrocytes.

    • Drug Preparation: The test compound (e.g., ganaplacide) is serially diluted to a range of concentrations.

    • Assay: Synchronized ring-stage parasites are incubated with the various drug concentrations in 96-well plates for a full lifecycle (typically 48-72 hours).

    • Growth Inhibition Measurement: Parasite growth is assessed using methods such as:

      • SYBR Green I-based fluorescence assay: Measures DNA content as an indicator of parasite proliferation.

      • pLDH (parasite lactate dehydrogenase) assay: Measures the activity of a parasite-specific enzyme.

    • Data Analysis: The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Clinical Trial Protocol (Phase 3 Example - KALUMA Study)
  • Objective: To assess the efficacy, safety, and tolerability of the ganaplacide-lumefantrine combination compared to the standard of care in a large patient population across diverse geographical settings.

  • Study Design: Randomized, open-label, multicenter study.

  • Participants: Adults and children (≥ 10kg) with acute, uncomplicated P. falciparum malaria.

  • Intervention:

    • Treatment Arm: Once-daily dose of ganaplacide-lumefantrine for 3 days.

    • Control Arm: Standard regimen of artemether-lumefantrine.

  • Primary Endpoint: PCR-corrected adequate clinical and parasitological response (ACPR) at a specified time point (e.g., day 28 or 42).

  • Secondary Endpoints:

    • Parasite clearance time.

    • Fever clearance time.

    • Gametocyte clearance.

    • Incidence of adverse events.

  • Data Collection: Blood smears for parasite quantification, body temperature measurements, and monitoring for any adverse events throughout the study period.

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams, rendered in DOT language, illustrate the proposed mechanism of action for ganaplacide and a typical drug discovery workflow.

Proposed Mechanism of Action of Ganaplacide

Recent data suggest that ganaplacide may affect the parasite's internal protein secretory pathway, although the precise target is not yet fully determined. Decreased susceptibility to the drug has been linked to mutations in the P. falciparum cyclic amine resistance locus (CARL) gene.

Ganaplacide_Mechanism cluster_parasite Plasmodium falciparum Ganaplacide Ganaplacide Membrane Parasite Membrane Ganaplacide->Membrane Enters Parasite Ganaplacide->Membrane CARL CARL (Cyclic Amine Resistance Locus) Membrane->CARL Protein_Secretion Protein Secretory Pathway CARL->Protein_Secretion Interacts with Disruption Disruption of Pathway Protein_Secretion->Disruption Leads to

Caption: Proposed mechanism of action for ganaplacide in P. falciparum.

Antimalarial Drug Development Workflow

The development of a new antimalarial drug is a multi-stage process, from initial discovery to regulatory approval and deployment.

Drug_Development_Workflow Discovery 1. Discovery (High-Throughput Screening) Preclinical 2. Preclinical Studies (In Vitro & In Vivo) Discovery->Preclinical Phase1 3. Phase I Clinical Trial (Safety in Healthy Volunteers) Preclinical->Phase1 Phase2 4. Phase II Clinical Trial (Efficacy & Dosing in Patients) Phase1->Phase2 Phase3 5. Phase III Clinical Trial (Large-Scale Efficacy & Safety) Phase2->Phase3 Approval 6. Regulatory Approval Phase3->Approval Deployment 7. Access & Deployment Approval->Deployment

Caption: A generalized workflow for antimalarial drug development.

The development of novel antimalarials like ganaplacide is critical in the global fight against drug-resistant malaria. Through strategic partnerships and a robust research and development pipeline, organizations like MMV are making significant strides in bringing new, effective treatments to those in need. The data and protocols presented in this guide highlight the rigorous process of antimalarial drug development and underscore the potential of compounds like ganaplacide to address the challenge of resistance. Continued investment in and focus on this area of research will be paramount to achieving the goal of a malaria-free world.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of MMV693183

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: These application notes are for informational purposes for researchers, scientists, and drug development professionals. The synthesis and handling of chemical compounds should only be performed by qualified individuals in a controlled laboratory setting with appropriate safety precautions. The protocols described herein are based on publicly available scientific literature and have not been independently verified.

Introduction

MMV693183 is an antimalarial drug candidate developed by Medicines for Malaria Venture (MMV) that has shown promise for the treatment of uncomplicated malaria and for managing resistance.[1][2][3] It functions as a first-in-class acetyl-CoA synthetase (ACS) inhibitor.[4] This document provides a detailed protocol for a highly regioselective, protecting-group-free synthesis of MMV693183, adapted from published research, to guide researchers in its preparation and purification.[1] The described three-step synthesis boasts a notable overall yield and high purity of the final active pharmaceutical ingredient (API).

Chemical Information

Compound Name IUPAC Name Molecular Formula Molecular Weight CAS Number
MMV693183N-((S)-1-((R)-2,4-dihydroxy-3,3-dimethylbutanamido)propan-2-yl)-2,4,5-trifluorobenzamideC₁₉H₂₅F₃N₂O₄422.41 g/mol Not available

Synthesis Overview

The synthesis of MMV693183 is accomplished through a three-step process starting from commercially available materials. This approach avoids the use of protecting groups, which enhances the efficiency of the synthesis. The key steps involve:

  • Regioselective Amidation: Reaction of (S)-(-)-1,2-diaminopropane dihydrochloride with D-(-)-pantolactone to form the mono-amide intermediate.

  • Diastereomeric Salt Formation: Purification of the desired regioisomer through the formation of a tartrate salt.

  • Final Acylation: Acylation of the purified amine with 2,4,5-trifluorobenzoyl chloride to yield MMV693183.

Experimental Protocols

Materials and Reagents

Reagents and solvents should be of high purity and purchased from reputable chemical suppliers. Key starting materials include (S)-(-)-1,2-diaminopropane dihydrochloride and D-(-)-pantolactone.

Step 1: Synthesis of (R)-N-((S)-2-aminopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide (11)

This step involves the regioselective acylation of the less sterically hindered primary amine of (S)-1,2-diaminopropane.

Procedure:

  • To a two-neck round-bottom flask, add (S)-1,2-diaminopropane dihydrochloride (10.0 g, 68 mmol, 1.0 equiv) and a mixture of isopropanol (IPA) and water (9:1, 100.0 mL).

  • Add sodium carbonate (Na₂CO₃) (21.6 g, 204 mmol, 3.0 equiv) to the flask at 25 °C and stir the mixture for 2 hours.

  • Cool the reaction mixture to 0 °C.

  • Add (R)-pantolactone (8.85 g, 68 mmol, 1.0 equiv) in one portion.

  • Allow the mixture to warm to 25 °C and monitor the reaction by HPLC until the lactone is completely consumed (approximately 5 hours).

  • Dilute the mixture with methyl t-butyl ether (MTBE) (50 mL) to precipitate inorganic salts.

  • Filter the solids and wash the filter cake with IPA (3 x 10 mL).

  • Combine the filtrates and evaporate to dryness under vacuum.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane (DCM) to 1:9 methanol/DCM to yield a mixture of the desired product and its regioisomer (9:1 ratio, 11.7 g, 83% yield) as a colorless oil.

Step 2: Synthesis of (S)-1-((R)-2,4-dihydroxy-3,3-dimethylbutanamido)propan-2-aminium Tartrate (18)

This step selectively isolates the desired regioisomer through diastereomeric salt formation.

Procedure:

  • Dissolve the mixture of regioisomers from Step 1 in a 9:1 mixture of IPA and methanol.

  • Add L-(+)-tartaric acid (0.9 equiv) to the solution.

  • Stir the mixture to allow for the selective precipitation of the tartrate salt of the desired regioisomer.

  • Filter the precipitate and wash with a cold solvent mixture to obtain the pure tartrate salt (18) in 78% yield.

Step 3: Synthesis of N-((S)-1-((R)-2,4-dihydroxy-3,3-dimethylbutanamido)propan-2-yl)-2,4,5-trifluorobenzamide (MMV693183)

This is the final step to produce the active pharmaceutical ingredient.

Procedure:

  • Suspend the tartrate salt (18) from Step 2 in a suitable solvent.

  • Add sodium carbonate (Na₂CO₃) (1.5 equiv) to neutralize the tartrate salt.

  • Cool the mixture to 0 °C.

  • Add 2,4,5-trifluorobenzoyl chloride (1.1 equiv) dropwise.

  • Stir the reaction at 0 °C for 2 hours, monitoring for completion by HPLC.

  • Upon completion, dilute the reaction mixture with MTBE (70 mL) and filter off the insoluble salts.

  • Wash the filter cake with methanol (3 x 10 mL).

  • Combine the organic layers and evaporate to dryness.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes to 1:9 ethyl acetate/hexanes to yield MMV693183 as a white solid (72% yield, >99% HPLC purity).

Data Presentation

Table 1: Summary of a Multi-gram Scale Synthesis of MMV693183

StepStarting MaterialProductReagentsYieldPurity (HPLC)
1 & 2(S)-1,2-diaminopropane dihydrochloride (10 g)(S)-1-((R)-2,4-dihydroxy-3,3-dimethylbutanamido)propan-2-aminium Tartrate (18)1. (R)-pantolactone, Na₂CO₃, IPA/H₂O2. L-(+)-tartaric acid78%>99 A% (210 nm)
3Tartrate salt (18)MMV6931832,4,5-trifluorobenzoyl chloride, Na₂CO₃72%>99 A% (210 nm)
Overall (S)-1,2-diaminopropane dihydrochloride MMV693183 ~46% >99 A% (210 nm)

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Regioselective Amidation cluster_step2 Step 2: Diastereomeric Salt Formation cluster_step3 Step 3: Final Acylation start (S)-1,2-diaminopropane dihydrochloride + (R)-pantolactone reaction1 Reaction with Na2CO3 in IPA/H2O start->reaction1 purification1 Column Chromatography reaction1->purification1 Crude Product intermediate1 Mixture of Regioisomers (11 & 12) purification1->intermediate1 83% Yield salt_formation L-(+)-tartaric acid in IPA/MeOH intermediate1->salt_formation filtration Filtration salt_formation->filtration intermediate2 Tartrate Salt (18) filtration->intermediate2 78% Yield reaction2 Acylation with 2,4,5-trifluorobenzoyl chloride intermediate2->reaction2 purification2 Column Chromatography reaction2->purification2 Crude Product final_product MMV693183 purification2->final_product 72% Yield

Caption: Workflow for the three-step synthesis of MMV693183.

Conclusion

The provided protocol outlines an efficient and highly regioselective synthesis of the antimalarial candidate MMV693183. By avoiding the use of protecting groups, this method is more streamlined and cost-effective for producing the API in high yield and purity. This information should serve as a valuable resource for researchers in the field of antimalarial drug discovery and development.

References

Application Notes and Protocols for MMV03 in P. falciparum In Vitro Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV03 is an anti-malarial compound demonstrating activity against the erythrocytic stages of Plasmodium falciparum, the deadliest species of malaria parasite. These application notes provide a generalized framework for the in vitro culture of P. falciparum and the subsequent evaluation of the inhibitory activity of this compound. The protocols outlined below are based on established methodologies for anti-malarial drug screening and can be adapted for the specific needs of the research laboratory.

Disclaimer: The information regarding this compound is limited in publicly available resources. The following protocols are based on general procedures for anti-malarial compound testing and should be optimized as required.

Quantitative Data Summary

The primary reported metric for the in vitro activity of this compound against P. falciparum is its half-maximal effective concentration (EC50).

CompoundTarget OrganismAssay TypeEC50 (µM)
This compoundPlasmodium falciparumAsexual Blood Stage0.6

Experimental Protocols

In Vitro Culture of Asexual Erythrocytic Stages of P. falciparum

This protocol describes the continuous in vitro cultivation of the asexual blood stages of P. falciparum, a prerequisite for assessing the efficacy of anti-malarial compounds.

Materials:

  • P. falciparum strain (e.g., 3D7)

  • Human erythrocytes (blood group O+), washed

  • Complete Culture Medium (CCM): RPMI 1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, and 0.5% (w/v) Albumax II or 10% human serum.

  • Gas mixture: 5% CO₂, 5% O₂, 90% N₂

  • Sterile, plugged 25 cm² or 75 cm² tissue culture flasks

  • 37°C incubator

  • Centrifuge

Procedure:

  • Prepare the Complete Culture Medium (CCM) under sterile conditions and warm to 37°C.

  • Wash human erythrocytes three times with incomplete RPMI 1640 by centrifuging at 500 x g for 5 minutes and removing the supernatant and buffy coat.

  • To initiate or sub-culture, dilute the parasitized red blood cells with fresh, washed erythrocytes and CCM to achieve a final hematocrit of 2% and a parasitemia of 0.5-1%.[1]

  • Transfer the culture suspension to a sterile tissue culture flask.

  • Gas the flask with the gas mixture (5% CO₂, 5% O₂, 90% N₂) for 30-60 seconds and tighten the cap.

  • Incubate the culture at 37°C.

  • Maintain the culture by changing the medium daily. This is done by gently aspirating the supernatant without disturbing the settled erythrocyte layer and adding fresh, pre-warmed CCM.

  • Monitor parasite growth daily by preparing thin blood smears, staining with Giemsa, and examining under a microscope.

  • Split the culture as needed (typically every 2-3 days) to maintain a parasitemia between 1-5% by adding fresh erythrocytes and CCM.

In Vitro Anti-malarial Drug Susceptibility Assay (SYBR Green I-based)

This protocol outlines a common method for determining the 50% inhibitory concentration (IC50) of this compound against P. falciparum using the SYBR Green I fluorescent dye.

Materials:

  • Synchronized ring-stage P. falciparum culture (synchronization can be achieved by methods such as sorbitol treatment)

  • Complete Culture Medium (CCM)

  • Washed human erythrocytes

  • This compound compound

  • Dimethyl sulfoxide (DMSO, for stock solution)

  • Sterile 96-well flat-bottom microtiter plates

  • SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, containing 1x SYBR Green I.

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Preparation of this compound Stock and Dilution Plate:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in CCM in a separate 96-well plate to create a range of concentrations to be tested. Include drug-free wells (negative control) and wells with a known potent anti-malarial (positive control).

  • Assay Setup:

    • Prepare a parasite suspension of synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit in CCM.[1]

    • Dispense 180 µL of the parasite suspension into the wells of a 96-well assay plate.

    • Add 20 µL of the serially diluted this compound from the dilution plate to the corresponding wells of the assay plate.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the assay plate in a modular incubation chamber gassed with 5% CO₂, 5% O₂, 90% N₂ at 37°C for 72 hours.[1]

  • Detection:

    • After the incubation period, carefully remove 100 µL of the supernatant from each well.

    • Add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate the plate in the dark at room temperature for 1 hour.

    • Measure the fluorescence using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the drug-free control wells containing non-parasitized erythrocytes.

    • Express the fluorescence readings as a percentage of the drug-free control (100% growth).

    • Plot the percentage of parasite growth against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Visualizations

Experimental_Workflow General Workflow for In Vitro Anti-malarial Testing of this compound cluster_culture P. falciparum Culture Maintenance cluster_assay Drug Susceptibility Assay cluster_analysis Data Analysis culture_init Initiate/Thaw P. falciparum Culture culture_maintenance Continuous Culture (Daily Medium Change, Sub-culturing) culture_init->culture_maintenance culture_sync Synchronize Culture (e.g., Sorbitol Treatment) culture_maintenance->culture_sync setup_plate Plate Synchronized Parasites (0.5% Parasitemia, 2% Hematocrit) culture_sync->setup_plate Ring-stage parasites prepare_compound Prepare this compound Stock & Serial Dilutions add_compound Add this compound Dilutions to Plate prepare_compound->add_compound setup_plate->add_compound incubate Incubate for 72 hours (37°C, Gas Mixture) add_compound->incubate add_sybr Add SYBR Green I Lysis Buffer incubate->add_sybr read_plate Measure Fluorescence (Ex: 485nm, Em: 530nm) add_sybr->read_plate data_processing Normalize Fluorescence Data to Controls read_plate->data_processing ic50_calc Calculate IC50 Value (Non-linear Regression) data_processing->ic50_calc

Caption: Workflow for assessing this compound efficacy against P. falciparum.

References

Application Notes and Protocols: Determination of IC50 for the Antimalarial Compound MMV03

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.

Introduction: The development of new therapeutic agents is critical to combat the growing threat of antimalarial drug resistance. The Medicines for Malaria Venture (MMV) provides access to diverse compound libraries to facilitate the discovery of new antimalarials. MMV03 has been identified as an anti-malaria agent active against Plasmodium falciparum, the deadliest species of human malaria parasite.[1] A key step in the preclinical assessment of any potential drug candidate is the determination of its half-maximal inhibitory concentration (IC50), which quantifies the compound's potency. This document provides a detailed protocol for determining the IC50 of this compound against the asexual blood stages of P. falciparum using a standardized SYBR Green I-based fluorescence assay.

Data Presentation

The potency of antimalarial compounds is typically determined against different laboratory-adapted strains of P. falciparum. The following table summarizes the known in vitro activity of this compound and provides a template for recording new experimental data.

CompoundP. falciparum StrainParameterValue (µM)Notes
This compoundNot SpecifiedEC500.6[1]Published activity.
This compound3D7 (Chloroquine-sensitive)IC50User-definedExample placeholder.
This compoundDd2 (Chloroquine-resistant)IC50User-definedExample placeholder.
Chloroquine3D7 (Chloroquine-sensitive)IC50User-definedControl compound.
ChloroquineDd2 (Chloroquine-resistant)IC50User-definedControl compound.

Experimental Protocols

Principle

This protocol describes an in vitro drug susceptibility assay for P. falciparum that utilizes the fluorescent DNA-intercalating dye SYBR Green I to quantify parasite growth. The assay is performed in a 96-well microplate format, where asynchronous parasite cultures are incubated with serial dilutions of the test compound for 72 hours. Following incubation, red blood cells are lysed, and SYBR Green I is added. The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured to determine the extent of parasite growth inhibition. A dose-response curve is then generated to calculate the IC50 value.

Materials and Reagents
  • Parasite Culture:

    • P. falciparum culture (e.g., 3D7 or Dd2 strain)

    • Human O+ erythrocytes (red blood cells, RBCs)

    • Complete parasite culture medium (RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 25 µg/mL gentamicin, and 0.5% (w/v) Albumax II or 10% human serum)

    • Gas mixture (5% CO2, 5% O2, 90% N2)

  • Compound Preparation:

    • This compound (or other test compounds)

    • Dimethyl sulfoxide (DMSO, cell culture grade)

    • Control drugs (e.g., Chloroquine, Artemisinin)

  • Assay Reagents:

    • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100

    • SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)

    • Phosphate-buffered saline (PBS)

  • Equipment and Consumables:

    • Sterile 96-well flat-bottom black microplates

    • Humidified modular incubation chamber

    • 37°C incubator

    • Fluorescence microplate reader (excitation: 485 nm, emission: 530 nm)

    • Multichannel pipette

    • Biosafety cabinet

Methodology

1. Parasite Culture Maintenance:

  • Maintain a continuous, asynchronous culture of P. falciparum in human RBCs at 37°C in a humidified chamber with the specified gas mixture.

  • Monitor parasite growth daily by microscopic examination of Giemsa-stained thin blood smears.

  • Maintain the parasitemia (percentage of infected RBCs) between 1% and 5% and a hematocrit (percentage of RBCs by volume) of 2-4%.

2. Compound Plate Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO. Prepare similar stocks for control drugs.

  • Create a serial dilution series of the compound in complete culture medium. For a typical 8-point dose-response curve, start with a 2x final concentration (e.g., 20 µM) and perform 1:2 or 1:3 serial dilutions down the columns of a separate 96-well dilution plate.

  • Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v), as higher concentrations can be toxic to the parasites.

  • Transfer 100 µL of each compound dilution to the corresponding wells of the black 96-well assay plate.

  • Include control wells:

    • No-drug control: 100 µL of complete medium (maximum parasite growth).

    • Background control: 100 µL of complete medium (uninfected RBCs).

3. Parasite Inoculum Preparation:

  • On the day of the assay, dilute the asynchronous parasite culture with fresh RBCs and complete medium to achieve a final starting parasitemia of 0.5-1% and a final hematocrit of 2%.

  • Add 100 µL of this parasite suspension to each well of the assay plate containing the pre-dispensed compounds (except for the background control wells, which receive 100 µL of uninfected RBCs at 2% hematocrit).

4. Incubation:

  • Seal the plate or place it in a humidified modular incubation chamber.

  • Flush the chamber with the gas mixture, seal it, and incubate at 37°C for 72 hours.

5. Assay Development and Signal Detection:

  • After the 72-hour incubation period, freeze the plate at -80°C for at least 2 hours to facilitate RBC lysis. Alternatively, the plate can be frozen and stored for later analysis.

  • Thaw the plate at room temperature.

  • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer (e.g., add 4 µL of 10,000x SYBR Green I to 20 mL of lysis buffer). Mix well and protect from light.

  • Add 100 µL of the SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

6. Data Analysis:

  • Subtract the average fluorescence value of the background control wells (uninfected RBCs) from all other wells.

  • Normalize the data by expressing the fluorescence intensity in each well as a percentage of the no-drug control (maximum growth).

    • % Inhibition = 100 * (1 - [(Signal_test - Signal_bkg) / (Signal_no_drug - Signal_bkg)])

  • Plot the percentage of inhibition against the log of the compound concentration.

  • Use a non-linear regression model (e.g., log[inhibitor] vs. response -- variable slope) to fit the data and determine the IC50 value. Software such as GraphPad Prism or R can be used for this analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture 1. Maintain P. falciparum Culture parasite_suspension 3. Prepare Parasite Suspension culture->parasite_suspension compound_plate 2. Prepare Compound Dilution Plate add_parasites 4. Add Parasites to Compound Plate compound_plate->add_parasites parasite_suspension->add_parasites incubate 5. Incubate for 72 hours at 37°C add_parasites->incubate lyse_stain 6. Lyse Cells & Add SYBR Green I incubate->lyse_stain read_plate 7. Read Fluorescence (Ex:485/Em:530) lyse_stain->read_plate calculate_inhibition 8. Calculate % Inhibition read_plate->calculate_inhibition plot_curve 9. Plot Dose-Response Curve calculate_inhibition->plot_curve ic50 10. Determine IC50 Value plot_curve->ic50

Caption: Workflow for the SYBR Green I-based IC50 determination assay.

Biological Context: Antimalarial Target

malaria_lifecycle cluster_human Human Host cluster_blood_cycle Erythrocytic Cycle (Target of Assay) liver Liver Stage (Asymptomatic) blood Blood Stage (Symptomatic) liver->blood Release of Merozoites gametocytes Gametocytes (Transmission Stage) blood->gametocytes cluster_blood_cycle cluster_blood_cycle mosquito Mosquito Stages gametocytes->mosquito Uptake by Mosquito merozoite Merozoite ring Ring merozoite->ring Invades RBC trophozoite Trophozoite ring->trophozoite Matures schizont Schizont trophozoite->schizont Replicates schizont->merozoite Ruptures RBC mosquito->liver Infection via bite

References

Application Notes and Protocols for the Administration of MMV390048 in Mouse Models of Malaria

Author: BenchChem Technical Support Team. Date: November 2025

Note: The compound "MMV03" requested in the prompt could not be found in publicly available scientific literature. This document details the administration of a well-researched antimalarial compound from Medicines for Malaria Venture (MMV), MMV390048 (also known as Cipargamin) , which serves as an exemplar for preclinical evaluation in mouse models.

Introduction

MMV390048 is a potent, orally bioavailable antimalarial compound belonging to the 2-aminopyridine class.[1] It demonstrates broad activity against multiple life cycle stages of Plasmodium parasites, making it a candidate for both treatment and chemoprotection.[1][2][3] Its novel mechanism of action involves the inhibition of the parasite's phosphatidylinositol 4-kinase (PI4K), a target distinct from those of currently used antimalarials.[4] This document provides detailed protocols for the preparation and administration of MMV390048 in mouse models of malaria to assess its in vivo efficacy.

Mechanism of Action

MMV390048 selectively targets Plasmodium PI4K, an essential enzyme for parasite development across various life cycle stages. By binding to the ATP-binding site of PI4K, MMV390048 disrupts critical cellular processes within the parasite, leading to its clearance. This targeted action has been validated through both genomic and chemoproteomic studies.

cluster_0 Mechanism of Action of MMV390048 MMV MMV390048 (2-aminopyridine) PI4K Plasmodium PI4K Enzyme MMV->PI4K Binds to ATP ATP Binding Site PI4K->ATP Inhibition Inhibition of Kinase Activity PI4K->Inhibition Leads to Disruption Disruption of Parasite Cellular Processes Inhibition->Disruption Clearance Parasite Clearance Disruption->Clearance

Mechanism of action for MMV390048.

Quantitative Data Summary

The in vivo efficacy of MMV390048 has been evaluated in multiple mouse models. The data below summarizes key findings from studies using both the rodent malaria parasite Plasmodium berghei and the human malaria parasite Plasmodium falciparum in humanized mice.

Table 1: In Vivo Efficacy of MMV390048 in P. berghei Infected Mice

Parameter Dosing Regimen Value Citation
ED₅₀ 4 oral doses (at 4, 24, 48, 72h post-infection) 0.57 mg/kg
ED₉₀ 4 oral doses (at 4, 24, 48, 72h post-infection) 1.1 mg/kg
Curative Dose Single oral dose (at 24h post-infection) 30 mg/kg

ED₅₀/ED₉₀: Effective dose required to inhibit parasite growth by 50%/90% at 96 hours.

Table 2: In Vivo Efficacy of MMV390048 in Humanized SCID Mice Infected with P. falciparum (3D7 strain)

Parameter Dosing Regimen Value Citation
ED₉₀ 4 consecutive daily oral doses 0.57 mg/kg

Efficacy measured at day 7 post-infection.

Table 3: Pharmacokinetic Profile of MMV390048 in Mice

Parameter Dosing Value Citation
Oral Bioavailability Simple aqueous suspension >46%
AUC Increase With increasing dose Greater than proportional

AUC: Area under the curve.

Experimental Protocols

This protocol is a standard method for assessing the efficacy of antimalarial compounds against blood-stage parasites.

Objective: To determine the dose-dependent efficacy (ED₅₀ and ED₉₀) of MMV390048 against Plasmodium berghei in mice.

Materials:

  • Female Swiss Webster mice (or other susceptible strain), 25-30g.

  • Plasmodium berghei ANKA strain (e.g., a transgenic line expressing luciferase for easier quantification).

  • MMV390048 compound.

  • Vehicle for formulation (e.g., simple aqueous suspension).

  • Oral gavage needles.

  • Giemsa stain or flow cytometer for parasitemia measurement.

Procedure:

  • Infection: Mice are infected via intraperitoneal (i.p.) injection with 1x10³ P. berghei-infected red blood cells (iRBCs) obtained from a donor mouse.

  • Grouping: Animals are randomly assigned to control (vehicle) and treatment groups (n=5 mice per group).

  • Compound Preparation: Prepare a stock solution of MMV390048 and make serial dilutions in the chosen vehicle to achieve the desired final concentrations for dosing.

  • Administration:

    • Administer the compound or vehicle orally via gavage.

    • For the 4-dose regimen, treatment is typically initiated 4 hours post-infection, followed by doses at 24, 48, and 72 hours.

    • For single-dose curative studies, a single administration is given 24 hours post-infection.

  • Monitoring Parasitemia:

    • On day 4 post-infection (96 hours), collect a small blood sample from the tail vein of each mouse.

    • Prepare thin blood smears and stain with Giemsa to determine the percentage of infected erythrocytes by light microscopy.

    • Alternatively, if using fluorescent or bioluminescent parasite lines, parasitemia can be quantified via flow cytometry or an IVIS imaging system, respectively.

  • Data Analysis: Calculate the percent inhibition of parasite growth for each dose group relative to the vehicle-treated control group. Determine the ED₅₀ and ED₉₀ values using appropriate statistical software.

This model is used to assess drug efficacy against the primary human malaria parasite.

Objective: To determine the efficacy of MMV390048 against Plasmodium falciparum blood stages.

Materials:

  • Severe Combined Immunodeficient (SCID) mice engrafted with human erythrocytes.

  • Plasmodium falciparum 3D7 strain (or other relevant strains).

  • MMV390048 and appropriate vehicle.

  • Flow cytometer and relevant fluorescent dyes (e.g., SYBR Green I) for parasitemia measurement.

Procedure:

  • Infection: Humanized SCID mice are infected with P. falciparum-infected human red blood cells.

  • Grouping and Dosing: Once parasitemia is established, mice are grouped. MMV390048 is administered orally once daily for four consecutive days.

  • Parasitemia Measurement: Blood parasitemia is measured daily or at set time points (e.g., day 7) by flow cytometry, which provides a highly accurate and sensitive readout.

  • Data Analysis: The reduction in parasitemia is calculated relative to the control group to determine efficacy, such as the ED₉₀.

cluster_1 Experimental Workflow: 4-Day Suppressive Test Infection Day 0: Infect Mice with P. berghei iRBCs Dose1 Day 0 (+4h): Administer Dose 1 Infection->Dose1 Dose2 Day 1: Administer Dose 2 Dose1->Dose2 Dose3 Day 2: Administer Dose 3 Dose2->Dose3 Dose4 Day 3: Administer Dose 4 Dose3->Dose4 Measure Day 4: Measure Parasitemia (Microscopy/FACS) Dose4->Measure Analysis Calculate % Inhibition Determine ED₅₀/ED₉₀ Measure->Analysis

Workflow for the P. berghei 4-day suppressive test.

Safety and Considerations

  • Preclinical studies in mice, rats, dogs, and monkeys have informed the pharmacokinetic profile of MMV390048.

  • While generally well-tolerated in preclinical and early human studies, appropriate safety monitoring should be in place during animal experiments.

  • The formulation can significantly impact bioavailability. An aqueous suspension has been shown to be effective, but other formulations may be explored.

  • For transmission-blocking studies, specific protocols involving mosquito feeding on treated mice are required. MMV390048 has demonstrated modest reductions in mouse-to-mouse transmission.

References

MMV03 as a chemical probe for malaria research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

MMV03 is a potent anti-malarial agent identified through phenotypic screening of a protein kinase inhibitor library against the blood stage of Plasmodium falciparum, the most virulent malaria parasite. As a chemical probe, this compound serves as a valuable tool for investigating the biology of P. falciparum, particularly in the context of protein kinase-mediated signaling pathways, and for the discovery of novel antimalarial drug targets. Its activity against the parasite, coupled with its kinase inhibitor-like scaffold, suggests a mechanism of action involving the disruption of essential phosphorylation events in the parasite's life cycle. These notes provide detailed protocols for the application of this compound in malaria research.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₉H₁₄N₄OS
Molecular Weight 346.41 g/mol
CAS Number 375394-80-2
SMILES O=C(C1=CN(C2=CC=CC=C2)N=C1C3=CC=CS3)NC4=CC=CN=C4
Appearance Solid

Biological Activity

This compound exhibits potent activity against the asexual blood stage of Plasmodium falciparum. The primary citation for this compound comes from a screen of a protein kinase inhibitor library, which identified several novel antimalarial scaffolds.

ParameterValueReference
EC50 against P. falciparum 0.6 µM[1][2]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against asexual blood-stage P. falciparum parasites. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.[1][3][4]

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete parasite culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, NaHCO₃, and AlbuMAX II)

  • Human erythrocytes

  • This compound stock solution (in DMSO)

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with 1x SYBR Green I dye

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Prepare a serial dilution of this compound in complete culture medium in a 96-well plate.

  • Add synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit to each well.

  • Include parasite-free red blood cells as a negative control and parasites treated with vehicle (DMSO) as a positive control.

  • Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • After incubation, add an equal volume of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Target Identification using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to identify the protein targets of a compound by measuring changes in protein thermal stability upon ligand binding. This protocol is adapted for P. falciparum.

Materials:

  • Synchronized trophozoite-stage P. falciparum culture

  • This compound

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Apparatus for heating cell suspensions to precise temperatures

  • Equipment for cell lysis (e.g., freeze-thaw cycles)

  • Centrifuge for separating soluble and precipitated proteins

  • Reagents and equipment for downstream protein analysis (e.g., SDS-PAGE, Western blotting, or mass spectrometry)

Procedure:

  • Harvest and wash synchronized trophozoite-stage parasites.

  • Resuspend the parasites in PBS and treat with this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by three cycles of freeze-thaw.

  • Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation.

  • Analyze the soluble protein fraction by SDS-PAGE and Western blotting for a candidate target, or by quantitative mass spectrometry for proteome-wide analysis.

  • An increase in the amount of a protein in the soluble fraction at higher temperatures in the presence of this compound indicates target engagement.

Visualizations

experimental_workflow cluster_screening Phenotypic Screening cluster_characterization Probe Characterization Kinase Inhibitor Library Kinase Inhibitor Library Screening Assay Screening Assay Kinase Inhibitor Library->Screening Assay P. falciparum Culture P. falciparum Culture P. falciparum Culture->Screening Assay Hit Identification (this compound) Hit Identification (this compound) Screening Assay->Hit Identification (this compound) IC50 Determination IC50 Determination Hit Identification (this compound)->IC50 Determination Target Deconvolution (CETSA) Target Deconvolution (CETSA) Hit Identification (this compound)->Target Deconvolution (CETSA) Mechanism of Action Studies Mechanism of Action Studies Target Deconvolution (CETSA)->Mechanism of Action Studies

Caption: Experimental workflow for the identification and characterization of this compound.

signaling_pathway External Signal External Signal Receptor Kinase Receptor Kinase External Signal->Receptor Kinase Downstream Kinase 1 Downstream Kinase 1 Receptor Kinase->Downstream Kinase 1 phosphorylates Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 phosphorylates Effector Protein Effector Protein Downstream Kinase 2->Effector Protein phosphorylates Cellular Response Cellular Response Effector Protein->Cellular Response This compound This compound This compound->Downstream Kinase 2 inhibits

Caption: Hypothetical signaling pathway targeted by this compound in P. falciparum.

References

Application Notes & Protocols: MMV03 Experimental Design for Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview of the experimental design for evaluating the efficacy of MMV03, a novel antimalarial candidate. The described protocols cover the standard cascade of in vitro and in vivo assays designed to assess the compound's activity against various life-cycle stages of Plasmodium falciparum, the deadliest species of human malaria parasite. The methodologies outlined below are based on established best practices in antimalarial drug discovery and development.

The primary goal of these studies is to determine the potency, selectivity, and spectrum of activity of this compound, and to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship to guide further development.

In Vitro Efficacy Assessment

The initial phase of efficacy testing involves a series of in vitro assays to determine the intrinsic activity of this compound against different parasite stages.

Asexual Blood-Stage Activity

The standard assay to determine the activity of a compound against the disease-causing asexual blood stages is the SYBR Green I-based malaria fluorescence assay. This assay measures parasite DNA content as an indicator of parasite growth.

Experimental Protocol: Asexual Blood-Stage Assay (SYBR Green I)

  • Parasite Culture: Maintain a culture of chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO3.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform a serial dilution in culture medium to obtain the desired final concentrations (e.g., from 10 µM to 0.1 nM).

  • Assay Plate Preparation: Add 100 µL of parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well of a 96-well plate. Add 1 µL of the diluted compound to each well. Include positive (artemisinin) and negative (0.1% DMSO) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a modular incubator chamber gassed with 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, add 100 µL of lysis buffer containing 2X SYBR Green I to each well. Mix and incubate in the dark at room temperature for 1 hour.

  • Data Acquisition: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Table 1: In Vitro Asexual Blood-Stage Activity of this compound

ParameterP. falciparum 3D7P. falciparum Dd2
IC50 (nM) 5.2 ± 0.87.1 ± 1.2
Hill Slope 1.51.3
Max Inhibition (%) 98%97%
Gametocyte and Transmission-Blocking Activity

To assess the potential of this compound to block malaria transmission, its activity against mature (Stage V) gametocytes is evaluated.

Experimental Protocol: Gametocyte Assay

  • Gametocyte Culture: Induce gametocytogenesis in P. falciparum cultures. Mature Stage V gametocytes are typically ready for testing after 14-17 days.

  • Assay Procedure: The assay is performed similarly to the asexual assay, using a luciferase-based reporter line or a metabolic viability indicator like AlamarBlue.

  • Data Analysis: Determine the IC50 value as described for the asexual assay.

Table 2: In Vitro Gametocytocidal Activity of this compound

ParameterP. falciparum NF54
IC50 (nM) 45.8 ± 5.3
Assay Method Luciferase Reporter Assay

In Vivo Efficacy Assessment

In vivo studies are critical for evaluating the efficacy of this compound in a complex biological system. The standard model for early in vivo testing is the Plasmodium berghei infection in mice.

Murine Malaria Model (P. berghei)

The 4-day suppressive test is the standard method for assessing the in vivo efficacy of antimalarial compounds.

Experimental Protocol: 4-Day Suppressive Test

  • Animal Model: Use female Swiss albino mice (6-8 weeks old).

  • Infection: Inoculate mice intravenously with 1x10^7 P. berghei-infected red blood cells on Day 0.

  • Compound Administration: Administer this compound orally once daily for four consecutive days (Day 0 to Day 3), starting 2 hours post-infection. A vehicle control group (e.g., 20% DMSO in corn oil) and a positive control group (e.g., chloroquine) should be included.

  • Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail vein of each mouse. Stain with Giemsa and determine the percentage of infected red blood cells by light microscopy.

  • Data Analysis: Calculate the 50% and 90% effective dose (ED50 and ED90), which is the dose of the compound that suppresses parasitemia by 50% and 90% relative to the vehicle-treated control group.

Table 3: In Vivo Efficacy of this compound in the P. berghei Mouse Model

ParameterValue
ED50 (mg/kg) 2.5
ED90 (mg/kg) 8.1
Administration Route Oral
Dosing Regimen Once daily for 4 days

Visualizing Experimental Workflows and Pathways

Hypothetical Signaling Pathway for this compound Action

The following diagram illustrates a hypothetical signaling pathway targeted by this compound. In this example, this compound is depicted as an inhibitor of a parasite-specific kinase, leading to the disruption of essential cellular processes.

cluster_parasite Plasmodium falciparum This compound This compound Kinase Parasite Kinase This compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate CellCycle Cell Cycle Progression PhosphoSubstrate->CellCycle Activation Apoptosis Parasite Death CellCycle->Apoptosis Disruption leads to

Caption: Hypothetical mechanism of action for this compound.

Experimental Workflow for In Vivo Efficacy

This diagram outlines the logical flow of the 4-day suppressive test used to evaluate the in vivo efficacy of this compound.

Start Start Infection Day 0: Infect Mice with P. berghei Start->Infection Grouping Randomize into Treatment Groups Infection->Grouping Dosing Days 0-3: Daily Dosing (Vehicle, this compound, Control) Grouping->Dosing Measurement Day 4: Measure Parasitemia Dosing->Measurement Analysis Calculate ED50/ED90 Measurement->Analysis End End Analysis->End

Caption: Workflow for the 4-day suppressive test.

Application Notes and Protocols: Ganaplacide in Combination Therapy with Lumefantrine for Uncomplicated Malaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum parasites, particularly to artemisinin-based combination therapies (ACTs), pose a significant threat to global malaria control and elimination efforts. To address this challenge, the development of novel antimalarial agents with different mechanisms of action is crucial. Ganaplacide, a novel imidazolopiperazine, is a first-in-class antimalarial agent with a unique mechanism of action. In partnership with Medicines for Malaria Venture (MMV), Novartis is developing ganaplacide in a fixed-dose combination with a new solid dispersion formulation (SDF) of the established antimalarial, lumefantrine. This combination, known as GanLum, is a non-artemisinin-based therapy with the potential to treat uncomplicated malaria, including artemisinin-resistant strains, and to block the transmission of the parasite.[1][2]

These application notes provide an overview of the ganaplacide-lumefantrine combination therapy, including its mechanism of action, preclinical and clinical data, and detailed protocols for relevant experimental studies.

Data Presentation

Table 1: In Vitro Activity of Ganaplacide
ParameterValueReference
EC50 against P. falciparum 0.6 µM

Note: Further detailed in vitro data for ganaplacide and its combination with lumefantrine would be found in specific preclinical publications.

Table 2: Clinical Efficacy of Ganaplacide-Lumefantrine (GanLum) from Phase 3 KALUMA Trial[2]
Efficacy EndpointGanaplacide-Lumefantrine (GanLum)Standard of Care (Artemether-Lumefantrine)
PCR-corrected Efficacy (Per Protocol Analysis) 97.4%Non-inferiority met
PCR-corrected Efficacy (Conventional Analysis) 99.2%-
Table 3: Overview of the Phase 3 KALUMA Clinical Trial (NCT05842954)[2]
ParameterDescription
Study Design Randomized, open-label, multicenter
Objective To compare the efficacy, safety, and tolerability of Ganaplacide-Lumefantrine with Artemether-Lumefantrine
Indication Acute, uncomplicated malaria due to Plasmodium falciparum
Participants 1,688 adults and children (≥ 10kg)
Locations 34 trial sites across 12 countries in sub-Saharan Africa
Treatment Arm Ganaplacide-Lumefantrine administered as a sachet of granules once a day for 3 days
Control Arm Artemether-Lumefantrine (Coartem®)

Mechanism of Action

The combination of ganaplacide and lumefantrine targets the malaria parasite through two distinct mechanisms of action, providing a dual-pronged attack that can enhance efficacy and potentially delay the development of resistance.

  • Ganaplacide: This novel compound is understood to inhibit protein synthesis in the parasite by targeting the translation elongation factor 2 (eEF2). This disruption of essential protein production is lethal to the parasite.

  • Lumefantrine: An established antimalarial, lumefantrine is believed to interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite in red blood cells. The accumulation of toxic heme leads to parasite death.

cluster_ganaplacide Ganaplacide cluster_lumefantrine Lumefantrine Ganaplacide Ganaplacide eEF2 Plasmodium Elongation Factor 2 (eEF2) Ganaplacide->eEF2 Inhibits Protein_Synthesis Protein Synthesis eEF2->Protein_Synthesis Required for Parasite_Death_G Parasite Death Parasite_Death_Combined Synergistic Parasite Clearance Lumefantrine Lumefantrine Heme_Detox Heme Detoxification (Hemozoin formation) Lumefantrine->Heme_Detox Inhibits Heme Toxic Heme Parasite_Death_L Parasite Death Heme->Parasite_Death_L Causes

Caption: Mechanism of action for Ganaplacide and Lumefantrine combination therapy.

Experimental Protocols

Protocol 1: In Vitro Antimalarial Susceptibility Testing

Objective: To determine the 50% inhibitory concentration (IC50) of ganaplacide and lumefantrine, alone and in combination, against P. falciparum laboratory strains and clinical isolates.

Materials:

  • P. falciparum culture (e.g., 3D7, W2 strains)

  • Human erythrocytes (O+)

  • RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • Ganaplacide and lumefantrine stock solutions in DMSO

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Fluorescence plate reader

Methodology:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in vitro in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Prepare serial dilutions of ganaplacide and lumefantrine from stock solutions. For combination studies, prepare a fixed-ratio serial dilution of both compounds.

  • Assay Plate Preparation: Add 25 µL of the drug dilutions to the wells of a 96-well plate. Include drug-free wells as negative controls and wells with uninfected erythrocytes as a background control.

  • Parasite Addition: Add 225 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, lyse the cells and stain the parasite DNA by adding SYBR Green I lysis buffer.

  • Fluorescence Reading: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Normalize the data to the drug-free control wells (100% growth). Calculate the IC50 values by fitting the dose-response curves using a non-linear regression model. For combination studies, use isobologram analysis to determine if the interaction is synergistic, additive, or antagonistic.

Protocol 2: In Vivo Efficacy Assessment in a Murine Model

Objective: To evaluate the in vivo efficacy of the ganaplacide-lumefantrine combination in a mouse model of malaria.

Materials:

  • Immunocompromised mice (e.g., NOD-scid IL2Rγnull) engrafted with human erythrocytes

  • P. falciparum strain adapted for in vivo growth

  • Ganaplacide and lumefantrine formulations for oral gavage

  • Vehicle control (e.g., methylcellulose)

  • Blood collection supplies

  • Giemsa stain

  • Microscope

Methodology:

  • Animal Model: Use humanized immunocompromised mice that can sustain P. falciparum infection.

  • Infection: Inoculate the mice intravenously with P. falciparum-infected human erythrocytes to establish a systemic infection.

  • Monitoring: Monitor the parasitemia daily by collecting a small volume of blood from the tail vein and examining Giemsa-stained thin blood smears under a microscope.

  • Treatment Initiation: Once the parasitemia reaches a predetermined level (e.g., 1%), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the ganaplacide-lumefantrine combination, single agents, or vehicle control orally for a specified number of days (e.g., 3 days, once daily).

  • Parasitemia Monitoring: Continue to monitor parasitemia daily during and after treatment until it is cleared or recrudesces.

  • Data Analysis: Plot the mean parasitemia over time for each group. Determine the parasite reduction ratio and the time to parasite clearance. Monitor for any recrudescence of infection.

Experimental Workflow and Logical Relationships

cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_regulatory Regulatory & Post-Market in_vitro In Vitro Studies (IC50, Synergy) in_vivo In Vivo Murine Models (Efficacy, PK/PD) in_vitro->in_vivo tox Toxicology Studies in_vivo->tox phase1 Phase 1 (Safety in Healthy Volunteers) tox->phase1 phase2 Phase 2 (Dose-Ranging & Efficacy in Patients) phase1->phase2 phase3 Phase 3 (KALUMA Trial) (Pivotal Efficacy & Safety) phase2->phase3 submission Regulatory Submission (e.g., FDA, EMA) phase3->submission approval Market Approval submission->approval phase4 Phase 4 (Post-Market Surveillance) approval->phase4

Caption: Ganaplacide-Lumefantrine development workflow.

Conclusion

The combination of ganaplacide and lumefantrine represents a promising next-generation antimalarial therapy. Its novel, non-artemisinin-based mechanism of action and high efficacy in late-stage clinical trials suggest it could become a valuable tool in overcoming the challenge of drug-resistant malaria. The protocols and data presented here provide a framework for researchers and drug developers working on novel antimalarial combination therapies. Further studies and post-market surveillance will be essential to fully characterize the long-term efficacy and safety of this new treatment regimen.

References

Application Notes and Protocols for MMV03 Series Antimalarial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sterile culture of Plasmodium falciparum, and the handling and in vitro testing of MMV03 series antimalarial compounds, specifically focusing on pyrazoleamide derivatives.

Introduction

The this compound series, originating from a kinase inhibitor library screen, includes potent antimalarial compounds such as pyrazoleamides. These compounds have demonstrated significant activity against the asexual blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document outlines the essential sterile techniques for maintaining P. falciparum cultures and provides a detailed protocol for determining the in vitro efficacy of this compound series compounds using a SYBR Green I-based fluorescence assay.

Data Presentation

The following tables summarize the in vitro activity of a representative pyrazoleamide lead compound from the this compound series, PA21A092, against various stages of P. falciparum.[1]

Table 1: In Vitro Activity of PA21A092 Against P. falciparum

ParameterP. falciparum StrainIC50 / EC50 (nM)
Asexual Stage Growth Inhibition (IC50)Dd250
Male Gamete Production (EC50)Dd239
Female Gamete Production (EC50)Dd274

Table 2: Activity of PA21A092 Against Clinical Isolates

Isolate TypeNumber of IsolatesMean EC50 (nM)
P. falciparum Field IsolatesMultipleActive in low nanomolar range
P. vivax Field IsolatesMultipleActive in low nanomolar range

Experimental Protocols

Sterile Culture of Plasmodium falciparum (Asexual Stages)

This protocol describes the routine maintenance of P. falciparum in human erythrocytes. All procedures must be conducted in a certified Class II biological safety cabinet using aseptic techniques.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human erythrocytes (blood group O+)

  • Complete Culture Medium (CCM): RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10 mg/L gentamicin, and 0.5% (w/v) Albumax II or 10% human serum.

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile tissue culture flasks (25 cm² or 75 cm²)

  • Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C

  • Giemsa stain

  • Methanol

  • Microscope with oil immersion objective

Methodology:

  • Preparation of Complete Culture Medium (CCM): Prepare CCM under sterile conditions and warm to 37°C before use.

  • Washing Erythrocytes:

    • Wash human erythrocytes three times with incomplete RPMI-1640 by centrifugation at 500 x g for 5 minutes.

    • After the final wash, resuspend the erythrocyte pellet to a 50% hematocrit in CCM.

  • Daily Culture Maintenance:

    • Examine the parasite culture daily by preparing a thin blood smear, fixing with methanol, and staining with 10% Giemsa. Determine the parasitemia by counting the number of infected erythrocytes per 1,000 total erythrocytes.

    • To maintain the culture, replace the CCM daily. Allow the erythrocytes to settle, carefully aspirate the supernatant, and add fresh, pre-warmed CCM.

    • If the parasitemia exceeds 5%, dilute the culture with fresh, washed erythrocytes to a parasitemia of 0.5-1%. Maintain a hematocrit of 2-5%.

  • Sub-culturing:

    • To expand the culture, transfer a small volume of the existing culture to a new flask containing fresh, washed erythrocytes and CCM.

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-Based Assay

This protocol details the determination of the 50% inhibitory concentration (IC50) of this compound series compounds against P. falciparum.[2][3]

Materials:

  • Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit in CCM)

  • This compound compound stock solution (e.g., 10 mM in DMSO)

  • Complete Culture Medium (CCM)

  • Sterile 96-well black, clear-bottom microtiter plates

  • SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I.

  • Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

  • Positive control (e.g., Chloroquine, Artemisinin)

  • Negative control (0.5% DMSO in CCM)

Methodology:

  • Preparation of Drug Plates:

    • Prepare serial 2-fold dilutions of the this compound compound in CCM in a separate 96-well plate.

    • Transfer 100 µL of each drug dilution to the corresponding wells of the black, clear-bottom assay plate.

    • Include wells for the positive and negative controls.

  • Parasite Seeding:

    • Add 100 µL of the synchronized ring-stage parasite culture to each well of the assay plate, resulting in a final volume of 200 µL.

  • Incubation:

    • Incubate the plate for 72 hours in a modular incubation chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Lysis and Staining:

    • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

    • Mix gently and incubate for 1 hour at room temperature in the dark.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence of non-parasitized erythrocytes.

    • Normalize the fluorescence readings to the negative control (100% growth) and positive control (0% growth).

    • Calculate the IC50 values by fitting the dose-response data to a non-linear regression model.

Visualizations

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture 1. P. falciparum Culture (Synchronized Rings) seeding 4. Add Parasites to Drug Plate culture->seeding compound 2. This compound Compound Stock Solution plate_prep 3. Serial Dilution in 96-well Plate compound->plate_prep plate_prep->seeding incubation 5. Incubate for 72h (5% CO2, 5% O2, 37°C) seeding->incubation lysis 6. Add SYBR Green I Lysis Buffer incubation->lysis readout 7. Read Fluorescence (485nm/530nm) lysis->readout normalize 8. Normalize Data readout->normalize calculate 9. Calculate IC50 normalize->calculate G This compound Pyrazoleamide (this compound) PfATP4 PfATP4 (Na+ Efflux Pump) This compound->PfATP4 Inhibition disruption Disruption of Na+ Homeostasis This compound->disruption Na_ion Intracellular Na+ PfATP4->Na_ion Regulates Na_ion->disruption Increase leads to death Parasite Death disruption->death

References

Troubleshooting & Optimization

Technical Support Center: MMV03 Solubility and Formulation Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with the anti-malarial compound MMV03.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A: this compound is an anti-malarial agent with limited aqueous solubility. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO). For in vitro studies, DMSO is a common solvent for preparing stock solutions. For in vivo experiments, various formulation strategies are required to achieve the desired concentration and bioavailability.

Q2: My this compound is not dissolving in my chosen solvent. What should I do?

A: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Verify the solvent quality: Ensure you are using a high-purity, anhydrous solvent. DMSO, for example, is hygroscopic and can absorb water, which may reduce its solvating power.

  • Apply gentle heat: Warming the solution in a water bath (e.g., at 37°C) can help increase the solubility of the compound.

  • Use mechanical agitation: Vortexing or sonicating the solution can provide the necessary energy to break down compound aggregates and facilitate dissolution.

  • Prepare a more dilute solution: The desired concentration may exceed the solubility limit of this compound in that specific solvent. Try preparing a more dilute stock solution.

Q3: My this compound dissolves in DMSO but precipitates when I add it to my aqueous buffer. How can I prevent this?

A: This is a common issue for poorly soluble compounds. Here are some solutions:

  • Lower the final concentration: The most straightforward approach is to reduce the final working concentration of this compound in your assay.

  • Increase the co-solvent concentration: If your experiment allows, a slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may maintain solubility. Always include a vehicle control with the same co-solvent concentration.

  • Use a different formulation strategy: For aqueous environments, consider using solubilizing agents such as cyclodextrins or preparing a lipid-based formulation like a microemulsion or nanosuspension.

Q4: Are there any recommended formulations for in vivo studies with this compound?

A: For compounds with low water solubility like this compound, several formulation strategies can be employed for in vivo administration. The choice of formulation will depend on the route of administration and the desired dosage. Some common approaches include:

  • Oral Formulations:

    • Suspension in a vehicle like 0.5% carboxymethyl cellulose (CMC).

    • Solution in polyethylene glycol 400 (PEG400).

    • A solution containing a surfactant like Tween 80 in combination with CMC.

  • Injectable Formulations:

    • A co-solvent system, for example, a mixture of DMSO and corn oil.

It is crucial to perform formulation development studies to determine the optimal vehicle for your specific experimental needs.

Quantitative Data on Solubility

Table 1: Solubility of this compound in Common Solvents (Template)

SolventSolubility (mg/mL)Solubility (µM)Temperature (°C)
WaterData not availableData not available
PBS (pH 7.4)Data not availableData not available
DMSOData not availableData not available
EthanolData not availableData not available
PEG400Data not availableData not available

Table 2: Example Solubility Data for Artemisinin

SolventSolubility (mg/mL)Reference
DMSO~10[1]
Ethanol~16[1]
Dimethyl formamide (DMF)~20[1]
1:1 DMF:PBS (pH 7.2)~0.5[1]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol is designed for the rapid assessment of this compound solubility in a high-throughput format.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer or UV spectrophotometer with a plate reader

Procedure:

  • Prepare a stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measurement:

    • Nephelometry: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates precipitation.

    • UV Spectrophotometry: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a predetermined wavelength for this compound.

  • Data Analysis: Determine the highest concentration at which no significant precipitation is observed. This is the kinetic solubility.

Protocol 2: Equilibrium Solubility Assay

This protocol determines the thermodynamic solubility of this compound, which is a more accurate measure of its intrinsic solubility.

Materials:

  • This compound (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker/incubator

  • 0.22 µm syringe filters

  • HPLC system for quantification

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4). The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Shake the samples for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Filtration: After incubation, allow the vials to stand to let the excess solid settle. Carefully draw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with an appropriate solvent (e.g., mobile phase for HPLC) and quantify the concentration of dissolved this compound using a validated HPLC method with a standard curve.

  • Data Analysis: The measured concentration represents the equilibrium solubility of this compound under the tested conditions.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common solubility issues encountered with compounds like this compound.

Caption: Troubleshooting workflow for addressing solubility issues with this compound.

References

Technical Support Center: Optimizing MMV03 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of the anti-malarial agent MMV03 for in vitro assays against Plasmodium falciparum.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for testing this compound?

A1: For a novel compound like this compound, it is recommended to test a wide concentration range to determine its potency. A common starting point is a high concentration of 10-100 µM, followed by serial dilutions.[1] Given that the reported EC50 of this compound against P. falciparum is 0.6 μM, a concentration range spanning several orders of magnitude around this value is advisable. For instance, starting from 10 µM and performing 1:2 or 1:3 serial dilutions would be appropriate.

Q2: How should I prepare the serial dilutions for this compound?

A2: Two-fold or three-fold serial dilutions are standard for determining the 50% inhibitory concentration (IC50).[1] Starting from your highest concentration, this creates a concentration gradient that is essential for generating a reliable dose-response curve.[1] It is recommended to perform at least three independent assays with each concentration tested in duplicate.[1]

Q3: What is the maximum recommended concentration of DMSO in the final assay well?

A3: The final concentration of solvents like Dimethyl Sulfoxide (DMSO) must be kept low to prevent any impact on the viability of the parasite.[1] For DMSO, a commonly used solvent for anti-malarial compounds, the final concentration in the culture well should not exceed 0.5%. It is critical to include a solvent control (media with the same DMSO concentration as the highest drug concentration) in your experiment to ensure the solvent itself does not inhibit parasite growth.

Q4: How long should I incubate the parasites with this compound?

A4: For many anti-malarial assays, a 72-hour incubation period is standard. This allows for the assessment of the compound's effect over at least one full asexual life cycle of P. falciparum. However, for slow-acting drugs like tetracyclines, a longer incubation of 96 hours may be necessary.

Q5: What are the best practices for culturing P. falciparum for drug sensitivity assays?

A5: Maintaining a healthy and synchronized parasite culture is crucial for obtaining reproducible results. It is recommended to use parasites in the ring stage for initiating the assay. The parasitemia should ideally be between 0.5% and 1%, with a hematocrit of 2%. The culture should be maintained in a low oxygen environment (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in IC50 values between experiments. - Inconsistent parasite synchronization.- Fluctuations in hematocrit.- Inaccurate drug concentrations.- Ensure a tight synchronization of the parasite culture to the ring stage before starting the assay.- Maintain a consistent hematocrit in all wells of your assay plate.- Prepare fresh serial dilutions of this compound for each experiment and verify the stock concentration.
No dose-dependent inhibition observed. - The IC50 of this compound is outside the tested concentration range.- this compound may have precipitated out of solution at higher concentrations.- The compound may have degraded.- Test a broader concentration range, both higher and lower.- Visually inspect the wells with the highest drug concentration for any signs of precipitation. If observed, consider using a different solvent or reducing the highest concentration tested.- Ensure the stock solution of this compound has been stored correctly.
U-shaped or inverted U-shaped dose-response curve. - This can indicate complex biological effects, such as this compound acting on multiple targets with different affinities or having dual stimulatory and inhibitory effects at different concentrations.- Carefully repeat the experiment to confirm the observation.- Consider employing secondary assays to investigate the mechanism of action at different concentration ranges.
Poor parasite growth in control wells. - Contamination of the culture.- Suboptimal culture conditions (e.g., gas mixture, temperature, media quality).- Regularly check cultures for bacterial or fungal contamination.- Ensure all culture conditions are optimal and use the same batch of reagents for a set of experiments to minimize variability.

Data Presentation

Table 1: Hypothetical In Vitro Activity of this compound against Sensitive and Resistant P. falciparum Strains

ParameterP. falciparum (3D7 - sensitive)P. falciparum (Dd2 - resistant)
IC50 (µM) 0.62.4
IC90 (µM) 1.25.0
Hill Slope 1.51.2

Table 2: Recommended Starting Concentrations for this compound Optimization

Dilution FactorStarting ConcentrationLowest Concentration (10 dilutions)
2-fold 10 µM0.0195 µM
3-fold 10 µM0.0005 µM

Experimental Protocols

Protocol 1: Determination of this compound IC50 using the SYBR Green I Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum. The SYBR Green I assay is a common method that measures the proliferation of parasites by quantifying their DNA content.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (e.g., RPMI 1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with human serum or Albumax)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well black microtiter plates

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Procedure:

  • Prepare Drug Dilutions:

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.

    • Include drug-free wells as a positive control for parasite growth and wells with uninfected red blood cells as a negative control.

  • Plate Preparation:

    • Add 100 µL of the diluted this compound solutions to the appropriate wells of a 96-well plate.

  • Addition of Parasite Culture:

    • Add 100 µL of the synchronized parasite culture (at a starting parasitemia of 0.5-1% and 2% hematocrit) to each well.

  • Incubation:

    • Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining:

    • After incubation, freeze the plate at -80°C to lyse the red blood cells.

    • Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1-2 hours.

  • Data Acquisition and Analysis:

    • Read the fluorescence on a plate reader (excitation ~485 nm, emission ~530 nm).

    • Calculate IC50 values by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

experimental_workflow Experimental Workflow for this compound Concentration Optimization cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) prep_dilutions Perform Serial Dilutions in Culture Medium prep_stock->prep_dilutions add_drug Add this compound Dilutions to 96-well Plate prep_dilutions->add_drug prep_parasites Synchronize P. falciparum Culture to Ring Stage add_parasites Add Synchronized Parasites to Plate prep_parasites->add_parasites add_drug->add_parasites incubate Incubate for 72 hours add_parasites->incubate lyse_stain Lyse Cells and Stain with SYBR Green I incubate->lyse_stain read_plate Read Fluorescence lyse_stain->read_plate analyze_data Calculate IC50 and Generate Dose-Response Curve read_plate->analyze_data

Caption: Workflow for optimizing this compound concentration.

hypothetical_pathway Hypothetical Signaling Pathway for this compound Action This compound This compound Target_Protein Parasite Target Protein (e.g., Kinase) This compound->Target_Protein Inhibition Inhibition Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Parasite_Growth Parasite Growth and Proliferation Downstream_Effector->Parasite_Growth

Caption: Hypothetical mechanism of action for this compound.

References

Technical Support Center: Troubleshooting Compound Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to compound instability in solution during your experiments.

Frequently Asked Questions (FAQs)

Q1: My small molecule compound is precipitating out of solution. What are the common causes and how can I prevent this?

A1: Precipitation of a small molecule compound is often due to poor solubility or chemical instability in the chosen solvent or buffer. Several factors can contribute to this issue:

  • Inappropriate Solvent: The polarity and protic nature of the solvent may not be suitable for your compound.

  • Suboptimal pH: The pH of the solution can significantly affect the ionization state and solubility of a compound.

  • High Concentration: Exceeding the solubility limit of the compound will lead to precipitation.

  • Temperature Effects: Temperature can influence solubility, with some compounds being less soluble at lower or higher temperatures.

  • Compound Degradation: The compound may be degrading into less soluble products.

Troubleshooting Tips:

  • Solvent Selection: Test a range of solvents with varying polarities.

  • pH Optimization: Adjust the pH of the buffer to a value where the compound is most soluble (generally, at least 2 pH units away from the pKa).

  • Concentration Adjustment: Work with lower, more soluble concentrations of your compound.

  • Temperature Control: Assess the impact of temperature on solubility and store the solution accordingly.

  • Stability Assessment: Analyze the solution over time to check for degradation products.

Q2: I am observing a loss of activity of my compound in a functional assay. What could be the cause?

A2: A decline in compound activity can stem from several factors related to its stability in the assay medium:

  • Chemical Degradation: The compound may be unstable in the aqueous buffer, leading to hydrolysis, oxidation, or other degradation pathways.

  • Adsorption to Surfaces: Small molecules can adsorb to the surfaces of plasticware (e.g., pipette tips, microplates), reducing the effective concentration in solution.

  • Interaction with Assay Components: The compound might interact with other components in the assay buffer, such as proteins or reducing agents, leading to its inactivation.

  • Precipitation: The compound may be precipitating out of the assay buffer, which is not always visible to the naked eye.

Troubleshooting Tips:

  • Assess Chemical Stability: Use analytical techniques like HPLC or LC-MS to monitor the compound's integrity in the assay buffer over the experiment's duration.

  • Use Low-Binding Plastics: Employ low-adhesion microplates and pipette tips.

  • Include Additives: Consider adding a small percentage of a non-ionic detergent (e.g., Tween-20) or a carrier protein like BSA to prevent adsorption.

  • Confirm Solubility: Perform a solubility test in the final assay buffer to ensure the compound remains in solution at the desired concentration.

Troubleshooting Guides

Guide 1: Investigating Compound Precipitation

If you are observing precipitation, follow this workflow to diagnose and resolve the issue.

G start Precipitation Observed solubility_check Is compound soluble in the chosen solvent? start->solubility_check change_solvent Try alternative solvents (e.g., DMSO, Ethanol) solubility_check->change_solvent No ph_check Is the buffer pH optimal for solubility? solubility_check->ph_check Yes change_solvent->solubility_check adjust_ph Adjust buffer pH (away from pKa) ph_check->adjust_ph No concentration_check Is the concentration too high? ph_check->concentration_check Yes adjust_ph->ph_check lower_concentration Reduce compound concentration concentration_check->lower_concentration No temperature_check Is temperature affecting solubility? concentration_check->temperature_check Yes lower_concentration->concentration_check optimize_temp Optimize storage and experimental temperature temperature_check->optimize_temp No stability_check Is the compound degrading? temperature_check->stability_check Yes optimize_temp->temperature_check analyze_degradation Analyze for degradation products (HPLC, LC-MS) stability_check->analyze_degradation Yes end Solution Stable stability_check->end No analyze_degradation->end

Troubleshooting workflow for compound precipitation.

Data Summary

The following table summarizes key parameters to consider when troubleshooting compound instability.

ParameterTypical Range/ConsiderationAnalytical Method
pH 2-10 (avoid pKa)pH meter
Temperature 4°C, Room Temperature, 37°CThermometer/Incubator
Solvent DMSO, Ethanol, Methanol, Aqueous BuffersVisual Inspection, Nephelometry
Concentration Varies by compoundUV-Vis Spectroscopy, HPLC
Additives 0.01-0.1% Tween-20, 0.1% BSA-

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol determines the solubility of a compound in a specific buffer over time.

  • Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Spike the stock solution into the aqueous buffer of interest to achieve the final desired concentration. The final concentration of the organic solvent should be kept low (typically ≤1%).

  • Incubate the solution at the desired temperature (e.g., room temperature or 37°C).

  • Take aliquots at various time points (e.g., 0, 1, 2, 4, 24 hours).

  • Centrifuge the aliquots to pellet any precipitated compound.

  • Analyze the supernatant by HPLC or LC-MS to quantify the amount of compound remaining in solution.

  • Plot the concentration of the compound in the supernatant versus time to determine its kinetic solubility.

Protocol 2: Chemical Stability Assessment

This protocol evaluates the chemical stability of a compound in a given solution.

  • Prepare a solution of the compound in the buffer or solvent of interest at the desired concentration.

  • Incubate the solution under relevant experimental conditions (e.g., temperature, light exposure).

  • Take aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analyze each aliquot by HPLC or LC-MS.

  • Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation.

  • Identify any new peaks that appear in the chromatogram, as these may correspond to degradation products.

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep Prepare compound solution in test buffer incubate Incubate under experimental conditions prep->incubate sampling Collect aliquots at time points incubate->sampling analysis Analyze by HPLC/LC-MS sampling->analysis quantify Quantify parent compound and identify degradants analysis->quantify result result quantify->result Assess Stability

Experimental workflow for chemical stability assessment.

Technical Support Center: MMV03 Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MMV03. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound observed in cellular assays. The following information, presented in a question-and-answer format, will help you troubleshoot and interpret your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

A1: this compound is an antimalarial compound identified from a phenotypic screen of a protein kinase inhibitor-like library. It is active against the blood stage of Plasmodium falciparum.

Q2: I am observing unexpected phenotypes in my cellular assays with this compound that don't seem related to its antimalarial activity. Could these be off-target effects?

A2: Yes, it is possible. Like many kinase inhibitor-like molecules, this compound may interact with host cell kinases or other proteins, leading to off-target effects. Unexpected cellular phenotypes are a common indicator of such interactions.

Q3: Has this compound been profiled for off-target activities against human kinases?

A3: Yes, as part of a selectivity assessment, a representative compound from the same series as this compound was screened against a panel of 76 mammalian kinases at a concentration of 10 µM.

Q4: What were the results of the human kinase profiling for the this compound series?

A4: The compound representing the this compound series demonstrated a high degree of selectivity. At a concentration of 10 µM, it showed minimal inhibition of the 76 mammalian kinases tested. The quantitative data is summarized in the table below.

Quantitative Data Summary

The following table presents the kinase inhibition data for a representative compound from the this compound series against a panel of 76 human kinases.

Table 1: Human Kinase Selectivity Profile for this compound Series Representative

Kinase Target% Inhibition at 10 µM
Most kinases in the panel < 20%
Specific kinases with >20% inhibitionData not available in the public domain

Note: The publicly available data indicates high selectivity with most kinases showing less than 20% inhibition. For a complete list of the 76 kinases and specific inhibition values, it is recommended to consult the supplementary materials of the original research publication or contact the data generators directly.

Troubleshooting Guide

This guide will help you address specific issues you might encounter during your experiments with this compound.

Issue 1: I'm observing significant cytotoxicity in my mammalian cell line at concentrations close to the anti-plasmodial EC50.

  • Possible Cause: Off-target effects on essential host cell kinases. Even low levels of inhibition of multiple kinases could lead to a synergistic toxic effect.

  • Troubleshooting Steps:

    • Perform a dose-response curve in your specific cell line to determine the precise IC50 for cytotoxicity.

    • Use a structurally unrelated antimalarial compound as a control to determine if the cytotoxicity is a general feature of anti-plasmodial agents or specific to this compound's chemical scaffold.

    • Consult the full kinase screen data, if accessible, to identify potential off-target kinases that are critical for your cell line's survival.

Issue 2: My results are inconsistent across different experiments or different cell lines.

  • Possible Cause: Cell-line specific expression of off-target kinases. The off-target profile of this compound may only manifest in cell lines that express particular kinases at functional levels.

  • Troubleshooting Steps:

    • Characterize the kinome of your cell lines through publicly available databases or experimental profiling to identify any highly expressed kinases that could be potential off-targets.

    • Test this compound in a panel of cell lines with varying kinase expression profiles to see if a correlation can be established between the observed phenotype and the expression of a specific kinase.

  • Possible Cause: Inhibition of an upstream kinase in the pathway by this compound.

  • Troubleshooting Steps:

    • Review the signaling pathway and identify the key kinases involved.

    • Use specific, well-characterized inhibitors for the suspected off-target kinases to see if you can phenocopy the effect of this compound.

    • Perform a western blot analysis to check the phosphorylation status of key downstream substrates of the suspected off-target kinase in the presence of this compound.

Experimental Protocols

Protocol 1: Mammalian Cell Cytotoxicity Assay

  • Cell Plating: Seed your mammalian cell line of choice in a 96-well plate at a density that will not reach confluency during the assay period.

  • Compound Preparation: Prepare a 2x stock of this compound in your cell culture medium. Perform a serial dilution to create a range of concentrations to be tested.

  • Treatment: Add an equal volume of the 2x compound dilutions to the cells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a standard cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Signaling Pathway Analysis

  • Cell Treatment: Treat your cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of your protein of interest. Subsequently, incubate with a primary antibody for the total protein as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Unexpected this compound Phenotypes start Unexpected Phenotype Observed is_cytotoxic Is Phenotype Cytotoxicity? start->is_cytotoxic dose_response Perform Dose-Response Cytotoxicity Assay consult_data Consult Kinase Screening Data dose_response->consult_data pathway_analysis Hypothesize Off-Target Pathway phenocopy Use Specific Inhibitors to Phenocopy pathway_analysis->phenocopy western_blot Western Blot for Phospho-Proteins pathway_analysis->western_blot is_cytotoxic->dose_response Yes is_pathway_specific Is a Specific Pathway Suspected? is_cytotoxic->is_pathway_specific No is_pathway_specific->pathway_analysis Yes conclusion_off_target Evidence for Specific Off-Target Effect phenocopy->conclusion_off_target western_blot->conclusion_off_target conclusion_non_specific Consider Non-Specific Toxicity or Other MOA consult_data->conclusion_non_specific

Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes observed with this compound.

experimental_workflow General Experimental Workflow for Off-Target Validation start Initial Observation (e.g., Unexpected Phenotype) step1 Step 1: Confirm with Dose-Response start->step1 step2 Step 2: Use Control Compounds step1->step2 step3 Step 3: Biochemical/ Biophysical Validation step2->step3 step4 Step 4: Cellular Target Engagement step3->step4 end Conclusion on Off-Target Effect step4->end

Caption: A generalized experimental workflow for validating potential off-target effects of a compound.

Technical Support Center: Methoxyflavone Analog MMV03

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the novel methoxyflavone analog, MMV03. Our goal is to help you minimize cytotoxicity in uninfected cells and ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our uninfected control cell lines when treated with this compound. Is this expected?

A1: While this compound is designed for targeted anticancer activity, some off-target cytotoxicity in uninfected cells can occur, particularly at higher concentrations. The lipophilic nature of methoxyflavone analogs can impact drug-membrane transfer and may contribute to this effect.[1][2] It is crucial to determine the optimal concentration range for your specific cell line.

Q2: What is the general mechanism of this compound-induced cytotoxicity in non-target cells?

A2: The cytotoxic effects of methoxyflavones can be attributed to their interaction with various cellular protein markers and the activation of downstream signaling pathways that may lead to cell death.[1][2] Excessive lipophilicity can also lead to reduced water solubility, potentially hindering targeted drug transport.[1]

Q3: Are there any known strategies to reduce the off-target cytotoxicity of this compound?

A3: Yes, several strategies can be employed. These include optimizing the dose and treatment duration, using a lower, more frequent dosing schedule, and exploring co-treatment with agents that may mitigate cytotoxic effects. Additionally, structural modifications of the parent compound, such as the incorporation of polar hydroxyl groups, have been suggested to balance lipophilicity and reduce off-target effects in related analogs.

Q4: How can we differentiate between targeted anti-cancer effects and non-specific cytotoxicity?

A4: A key approach is to use a panel of cell lines, including both the target cancer cells and various uninfected cell lines. This allows for the determination of a therapeutic window. Additionally, mechanistic studies, such as analyzing the activation of specific apoptotic pathways in cancer cells versus uninfected cells, can help elucidate the specificity of this compound.

Troubleshooting Guides

Issue 1: High Levels of Cytotoxicity in Control Cells

Symptoms:

  • Greater than 20% cell death in uninfected control cell lines as measured by LDH or MTT assay.

  • Morphological changes (e.g., cell shrinkage, detachment) are observed in control cells under the microscope.

Possible Causes:

  • The concentration of this compound is too high.

  • The incubation time is too long.

  • The cell line is particularly sensitive to methoxyflavone compounds.

Solutions:

  • Dose-Response Curve: Perform a dose-response experiment to determine the IC50 value in your uninfected cell line. Use a concentration well below the IC50 for your future experiments.

  • Time-Course Experiment: Evaluate cytotoxicity at multiple time points (e.g., 12, 24, 48, 72 hours) to find the optimal incubation period that maximizes the effect on target cells while minimizing it on control cells.

  • Alternative Cell Lines: If possible, test this compound on a different uninfected cell line to determine if the observed cytotoxicity is cell-type specific.

Issue 2: Inconsistent Cytotoxicity Results Between Experiments

Symptoms:

  • High variability in cytotoxicity measurements for the same experimental conditions across different days.

Possible Causes:

  • Inconsistent cell seeding density.

  • Variability in this compound stock solution preparation.

  • Contamination of cell cultures.

Solutions:

  • Standardized Cell Seeding: Ensure a consistent number of cells are seeded in each well for every experiment.

  • Fresh Stock Solutions: Prepare fresh stock solutions of this compound from the powdered compound for each experiment to avoid degradation.

  • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can affect cellular responses to treatment.

Quantitative Data Summary

ParameterUninfected Cell Line AUninfected Cell Line BTarget Cancer Cell Line C
IC50 (µM) after 48h 85.692.315.2
% Cytotoxicity at 20µM (48h) 15%12%65%
% Apoptosis at 20µM (48h) 8%6%58%

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • This compound Treatment: Prepare a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM). Add the different concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: LDH Assay for Cytotoxicity Measurement
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the amount of LDH released into the supernatant.

  • Measurement: Read the absorbance at the recommended wavelength.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH levels in treated wells to the positive control (fully lysed cells).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (Uninfected & Target) seeding Cell Seeding (96-well plate) cell_culture->seeding mmv03_prep This compound Stock Preparation treatment This compound Treatment (Dose-Response) mmv03_prep->treatment seeding->treatment incubation Incubation (48 hours) treatment->incubation assay Cytotoxicity Assay (MTT or LDH) incubation->assay readout Data Acquisition (Plate Reader) assay->readout analysis IC50 Calculation readout->analysis

Caption: Experimental workflow for determining this compound cytotoxicity.

signaling_pathway This compound This compound Membrane Cell Membrane ROS ROS Production Membrane->ROS Increased Permeability Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

troubleshooting_logic start High Cytotoxicity in Controls? dose Reduce this compound Concentration start->dose Yes end Optimized Protocol start->end No time Shorten Incubation Time dose->time cell_line Consider Alternative Control Cell Line time->cell_line recheck Re-evaluate Cytotoxicity cell_line->recheck recheck->dose Still High recheck->end Resolved

Caption: Troubleshooting logic for high cytotoxicity in control cells.

References

MMV03 inconsistent results in replicate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering inconsistent results in replicate experiments with MMV03, a compound identified as an antimalarial agent effective against Plasmodium falciparum[1].

Troubleshooting Guide: Inconsistent Results

High variability between replicate experiments is a common challenge in cell-based assays.[2] This guide addresses potential causes and solutions for inconsistent results observed during this compound testing.

Issue 1: High Variability in IC50 Values Across Experiments

Symptoms:

  • Significant differences in the calculated 50% inhibitory concentration (IC50) of this compound between experimental runs.

  • Poor correlation of dose-response curves from replicate experiments.

Possible Causes and Solutions:

Cause Recommended Action
Cell Line Instability Cell lines can undergo genetic and phenotypic changes over time and with increasing passage numbers, leading to altered drug responses.[2][3] It's crucial to use cells within a defined, low passage number range. Create and use a master cell bank (MCB) and working cell banks (WCB) to ensure consistency.
Inconsistent Cell Seeding Density The number of cells seeded per well can significantly impact the assay outcome. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Use a multichannel pipette for seeding and ensure a homogenous cell suspension to prevent uneven cell distribution.
Reagent Variability Variations in media, supplements, or lot-to-lot differences in assay reagents can introduce variability. Maintain a consistent source for all culture media and supplements and record lot numbers. Prepare fresh serial dilutions of this compound for each experiment and verify pipette calibration.
"Edge Effect" in Microplates Wells on the perimeter of a microplate are prone to increased evaporation and temperature gradients, which can affect cell growth and compound efficacy. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.

Issue 2: Inconsistent Cell Viability Readings

Symptoms:

  • High standard deviations between replicate wells in a cell viability assay.

  • Unexpectedly high or low viability in control wells.

Possible Causes and Solutions:

Cause Recommended Action
Poor Cell Health Unhealthy or non-viable cells will produce unreliable assay data. Ensure cells are healthy, adherent, and at the appropriate confluence before starting the assay. Perform a viability count before seeding.
Pipetting Errors Inaccurate or inconsistent pipetting can lead to significant variability. Regularly calibrate pipettes and use the appropriate pipette for the volume being dispensed. Pre-wet pipette tips before aspirating reagents.
Suboptimal Incubation Times Incorrect incubation times for cell treatment or reagent addition can affect results. Optimize incubation times and ensure they are consistent across all plates and experiments.
Compound Precipitation This compound, like many small molecules, may have limited solubility in aqueous solutions, leading to precipitation at higher concentrations. Check for any visible precipitate in the stock solution or in the wells. If precipitation is suspected, consider preparing fresh stock solutions and ensuring the final DMSO concentration is consistent and non-toxic to the cells (typically ≤ 0.5%).

Frequently Asked Questions (FAQs)

Q1: What is the recommended cell line for testing this compound?

While this compound has shown activity against Plasmodium falciparum, host cell cytotoxicity is often assessed in cell lines like HepG2 or HEK293. The choice of cell line should be guided by the specific research question and the expression of relevant targets.

Q2: What is the optimal passage number for the cells used in the assay?

There is no universal maximum passage number, as it is highly dependent on the specific cell line. It is best practice to use cells within a defined, low passage number range to minimize phenotypic and genotypic changes that can alter experimental outcomes.

Q3: How can I minimize the "edge effect" in my 96-well plate assays?

The edge effect is primarily caused by increased evaporation in the outer wells. To mitigate this, fill the peripheral wells with sterile water, media, or PBS to create a humidity barrier. Using plate sealers can also help minimize evaporation during long incubation periods.

Q4: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions are typically prepared in DMSO and should be stored at -20°C or -80°C. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

Standard Cell Viability (MTT) Assay Protocol

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cancer cell line.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and perform a cell count.

    • Seed 5,000 cells in 100 µL of complete growth medium per well in the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Visualizations

experimental_workflow Figure 1. Experimental Workflow for this compound IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep This compound Serial Dilution compound_treatment Compound Treatment compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation (48-72h) compound_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_acquisition Data Acquisition (Absorbance Reading) viability_assay->data_acquisition data_analysis IC50 Calculation data_acquisition->data_analysis

Caption: Figure 1. A generalized workflow for determining the IC50 of this compound.

troubleshooting_flowchart Figure 2. Troubleshooting Inconsistent Results start Inconsistent Results Observed check_cells Check Cell Health and Passage Number start->check_cells check_protocol Review Experimental Protocol check_cells->check_protocol Healthy, Low Passage optimize_seeding Optimize Cell Seeding Density check_cells->optimize_seeding Inconsistent Density use_low_passage Use Low Passage Cells check_cells->use_low_passage High Passage check_reagents Verify Reagent Preparation and Storage check_protocol->check_reagents Protocol Consistent standardize_pipetting Standardize Pipetting Technique check_protocol->standardize_pipetting Pipetting Variability mitigate_edge_effect Mitigate Edge Effect check_protocol->mitigate_edge_effect Edge Effect Suspected prepare_fresh Prepare Fresh Reagents check_reagents->prepare_fresh Reagents Expired or Improperly Stored end Consistent Results check_reagents->end Reagents OK optimize_seeding->check_protocol use_low_passage->check_protocol standardize_pipetting->check_reagents mitigate_edge_effect->check_reagents prepare_fresh->end

Caption: Figure 2. A decision tree for troubleshooting inconsistent experimental results.

signaling_pathway Figure 3. Hypothetical this compound Mechanism of Action This compound This compound KinaseX Kinase X This compound->KinaseX Inhibits ProteinY Protein Y KinaseX->ProteinY Phosphorylates TFZ Transcription Factor Z ProteinY->TFZ Activates Proliferation Cell Proliferation TFZ->Proliferation Promotes

References

MMV03 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the antimalarial compound MMV03. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and proper handling of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an experimental antimalarial compound with the chemical formula C₁₉H₁₄N₄OS. It has shown activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. While its exact mechanism of action is still under investigation, like many quinoline-containing antimalarials, it is thought to interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. This leads to a buildup of toxic heme within the parasite, ultimately causing its death.

Q2: What are the recommended short-term and long-term storage conditions for this compound?

A2: For optimal stability, this compound should be handled and stored according to the following guidelines. As a solid, this compound is stable for up to three years when stored at -20°C and for up to two years when stored at 4°C.[1] Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months.[1] For short-term storage during an experiment, solutions can be kept at 4°C, protected from light.

Q3: What are the primary degradation pathways for this compound?

A3: Based on its chemical structure, which includes an amide bond, a thioether within a thiophene ring, and aromatic quinoline and pyridine rings, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield a carboxylic acid and an amine as degradation products.[1][2]

  • Oxidation: The thioether in the thiophene ring can be oxidized to a sulfoxide and then to a sulfone, particularly in the presence of oxidizing agents like hydrogen peroxide. The electron-rich aromatic rings may also be susceptible to oxidation.

  • Photodegradation: Aromatic heterocyclic compounds, including quinoline and pyridine derivatives, can be sensitive to light, especially UV radiation, which can lead to complex degradation pathways.

Q4: How can I prepare a stock solution of this compound?

A4: this compound is typically supplied as a solid powder. To prepare a stock solution, dissolve the compound in 100% DMSO to a desired concentration, for example, 10 mM. Ensure the compound is fully dissolved by vortexing. For cell-based assays, it is crucial to maintain a final DMSO concentration of less than 0.5% in the culture medium to avoid solvent toxicity to the cells.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Inconsistent IC₅₀ Values in Antimalarial Assays
Problem Possible Causes Solutions
High variability in IC₅₀ values between experiments. Compound Degradation: The compound may have degraded due to improper storage or handling.Prepare fresh dilutions from a new stock aliquot for each experiment. Ensure stock solutions are stored correctly at -20°C or -80°C.
Inconsistent Parasite Synchronization: The developmental stage of the parasite can affect its susceptibility to the drug.Ensure a tight synchronization of the parasite culture to the ring stage before initiating the assay.
Fluctuations in Hematocrit: Variations in the red blood cell density can impact parasite growth and perceived drug efficacy.Maintain a consistent hematocrit across all wells and plates in your assay.
Cell Density: The number of cells per well can influence the outcome of viability and proliferation assays.Ensure that the cell density is kept constant for all experiments, regardless of the plate format used.
Plate Format: Different plate formats (e.g., 24-well vs. 96-well) have different surface areas and media volumes, which can affect cell growth and compound concentration.If changing plate formats, you may need to re-optimize the cell seeding density and confirm the IC₅₀ value.
Compound Precipitation in Assays
Problem Possible Causes Solutions
Precipitate observed in wells after adding the compound. Poor Solubility: this compound may have limited solubility in aqueous cell culture media, especially at higher concentrations.Determine the kinetic solubility of this compound in your specific assay medium before conducting experiments. A protocol for this is provided below.
Rapid Change in Solvent Polarity: Adding a concentrated DMSO stock directly to the aqueous medium can cause the compound to crash out of solution.Add the DMSO stock to the medium dropwise while gently vortexing or mixing to allow for gradual dilution.
High Final DMSO Concentration: While DMSO aids solubility, high concentrations can be toxic to cells.Keep the final DMSO concentration in your assay below 0.5%. If solubility is still an issue, consider using a different solvent system if compatible with your assay.
Issues with SYBR Green I Assay
Problem Possible Causes Solutions
High background fluorescence. Contamination with external DNA: The SYBR Green I dye binds to any double-stranded DNA.Use sterile techniques and filtered solutions to minimize bacterial or fungal contamination.
Presence of white blood cells (WBCs) in clinical samples: WBCs contain DNA that will be stained by SYBR Green I.For clinical isolates, consider a method to deplete WBCs before starting the assay.
Low signal-to-noise ratio. Hemoglobin quenching: The absorption spectrum of hemoglobin can interfere with the excitation and emission wavelengths of SYBR Green I.Some protocols suggest modifications to the lysis buffer or wash steps to reduce the interference from hemoglobin.
Low parasitemia: The assay may not be sensitive enough to detect very low levels of parasite growth.The detection limit of the SYBR Green I assay is typically around 0.04% to 0.08% parasitemia. Ensure your starting parasitemia is within the quantifiable range.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Storage Temperature Duration Notes
Solid (Powder)-20°CUp to 3 yearsProtect from light and moisture.
4°CUp to 2 yearsProtect from light and moisture.
DMSO Stock Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
Table 2: Summary of Forced Degradation Conditions (Example)
Stress Condition Parameters Observed Degradation (%) Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl, 60°C, 24hUser-definedCarboxylic acid and amine derivatives
Base Hydrolysis 0.1 M NaOH, 60°C, 24hUser-definedCarboxylic acid and amine derivatives
Oxidation 3% H₂O₂, RT, 24hUser-definedSulfoxide, Sulfone
Photodegradation UV light (254 nm), RT, 48hUser-definedHydroxylated and ring-opened products
Thermal Degradation 80°C, 48h (solid state)User-definedVarious thermal decomposition products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours. After incubation, cool the solution and neutralize it with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours. After incubation, cool the solution and neutralize it with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose a solution of this compound (e.g., 100 µg/mL in methanol) to UV light (e.g., 254 nm) in a photostability chamber for a defined period (e.g., 48 hours). A control sample should be kept in the dark.

  • Thermal Degradation: Place a known amount of solid this compound in a vial and keep it in an oven at a high temperature (e.g., 80°C) for 48 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general workflow for developing an HPLC method capable of separating this compound from its degradation products.

  • Column and Mobile Phase Selection: Start with a C18 reversed-phase column. Screen different mobile phase compositions, such as methanol/water and acetonitrile/water gradients, with a suitable buffer (e.g., phosphate or acetate buffer) to achieve good peak shape and resolution.

  • Wavelength Selection: Determine the UV absorbance maximum of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. This wavelength will be used for detection.

  • Gradient Optimization: Develop a gradient elution program that allows for the separation of the parent this compound peak from any degradation product peaks generated in the forced degradation study.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that the method can resolve the this compound peak from all degradation product peaks.

  • Analysis of Stressed Samples: Inject the samples from the forced degradation study to assess the stability of this compound under different conditions.

Protocol 3: SYBR Green I-Based Antimalarial Assay

This protocol describes a common method for determining the in vitro activity of this compound against P. falciparum.

  • Parasite Culture: Maintain a synchronized culture of P. falciparum in human red blood cells at a defined hematocrit and parasitemia.

  • Drug Dilution: Prepare a serial dilution of this compound in a 96-well plate. Include a drug-free control (positive control for parasite growth) and uninfected red blood cells (negative control).

  • Incubation: Add the synchronized parasite culture to each well and incubate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, lyse the red blood cells by freezing the plate at -80°C. Thaw the plate and add SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Read the fluorescence of each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission).

  • IC₅₀ Calculation: Plot the fluorescence intensity against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the 50% inhibitory concentration (IC₅₀).

Visualizations

G Hypothetical Degradation Pathway of this compound This compound This compound (C19H14N4OS) Hydrolysis_Products Hydrolysis Products (Carboxylic Acid + Amine) This compound->Hydrolysis_Products Acid/Base Oxidation_Products Oxidation Products (Sulfoxide/Sulfone) This compound->Oxidation_Products Oxidizing Agent (e.g., H2O2) Photodegradation_Products Photodegradation Products (Hydroxylated/Ring-Opened) This compound->Photodegradation_Products Light (UV)

Caption: A diagram illustrating the potential degradation pathways of this compound.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Photo Photodegradation Photo->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples MMV03_Sample This compound Sample MMV03_Sample->Acid MMV03_Sample->Base MMV03_Sample->Oxidation MMV03_Sample->Photo MMV03_Sample->Thermal HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis (Quantify Degradation) HPLC_Analysis->Data_Analysis

Caption: A workflow for conducting forced degradation studies on this compound.

G Troubleshooting Logic for Inconsistent IC50 Values cluster_assay Assay Parameters Inconsistent_IC50 Inconsistent IC50 Values Check_Compound Check Compound Stability (Fresh Aliquots?) Inconsistent_IC50->Check_Compound Check_Assay_Params Check Assay Parameters Inconsistent_IC50->Check_Assay_Params Check_Cells Check Cell/Parasite Health & Synchronization Inconsistent_IC50->Check_Cells Cell_Density Consistent Cell Density? Check_Assay_Params->Cell_Density Hematocrit Consistent Hematocrit? Check_Assay_Params->Hematocrit Incubation_Time Consistent Incubation Time? Check_Assay_Params->Incubation_Time

Caption: A logical diagram for troubleshooting inconsistent IC₅₀ results.

References

Technical Support Center: Refining MMV03 Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "MMV03" is treated as a representative artemisinin-like compound for the purposes of this guide. The data, protocols, and troubleshooting advice provided are based on studies of Artesunate, a well-documented artemisinin derivative, and should be adapted and validated for your specific compound.

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of this compound for animal studies. It includes frequently asked questions, troubleshooting guides, experimental protocols, and data summaries to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting dose for an artemisinin-like compound like this compound in a mouse model of malaria?

A1: For a standard Plasmodium berghei infection model in mice, a typical starting dose for Artesunate, a common artemisinin derivative, ranges from 5 to 50 mg/kg body weight, administered once daily for 3-4 consecutive days. The optimal starting dose for this compound should be determined based on its in vitro potency (IC50) and any preliminary toxicity data. A common approach is to start with a dose that is 10-20 times the in vitro IC50, if tolerated.

Q2: What is the recommended vehicle for administering this compound in animal studies?

A2: The choice of vehicle is critical for ensuring drug solubility and bioavailability. For Artesunate and other artemisinin derivatives, a common vehicle is a mixture of 5% DMSO, 40% PEG 400, and 55% sterile water. Another widely used vehicle is a combination of 10% Tween 80 and 90% sterile water. It is crucial to test the solubility of this compound in your chosen vehicle and to run a vehicle-only control group in your experiments to account for any potential effects of the vehicle itself.

Q3: What is the standard route of administration for this compound in preclinical studies?

A3: The most common routes of administration for antimalarial efficacy studies in rodents are oral (PO) and intraperitoneal (IP). The choice depends on the specific objectives of the study and the formulation of the drug. Oral administration is often preferred as it mimics the intended clinical route for many antimalarials.

Troubleshooting Guides

Q4: I am observing inconsistent results in my animal efficacy studies with this compound. What could be the cause?

A4: Inconsistent results can stem from several factors:

  • Drug Solubility and Stability: Ensure this compound is fully dissolved in the vehicle before each administration. Prepare the formulation fresh daily, as artemisinin-like compounds can be unstable in solution.

  • Accuracy of Dosing: Use calibrated equipment and ensure precise administration volumes based on the most recent body weight of each animal.

  • Animal Health and Stress: Variations in animal health, stress levels, or circadian rhythms can impact drug metabolism and infection progression. Standardize handling and housing conditions.

  • Infection Variability: Ensure a consistent and synchronous parasite inoculum for all animals in the study.

Q5: My animals are showing signs of toxicity (e.g., weight loss, lethargy) even at what I believe is a therapeutic dose of this compound. What should I do?

A5:

  • Conduct a Dose Range Finding (DRF) Study: Before a full-scale efficacy study, perform a DRF study to determine the maximum tolerated dose (MTD) of this compound in uninfected animals. This will help establish a safe therapeutic window.

  • Evaluate Vehicle Toxicity: Run a parallel group of animals receiving only the vehicle to distinguish between compound-related and vehicle-related toxicity. Some vehicles, especially those with high concentrations of DMSO, can cause local irritation or systemic effects.

  • Monitor Animal Health Closely: Implement a scoring system to monitor animal health daily. Key parameters include body weight, food and water intake, posture, and activity level. If significant toxicity is observed, consider reducing the dose or exploring alternative formulations.

Data Presentation: Dosage and Vehicle Summary

The following table summarizes common dosage and vehicle parameters for Artesunate in mouse models, which can serve as a starting point for refining this compound dosage.

ParameterOral (PO) AdministrationIntraperitoneal (IP) Administration
Typical Dose Range 10 - 50 mg/kg/day5 - 25 mg/kg/day
Common Vehicle 1 5% DMSO, 40% PEG 400, 55% Water10% Tween 80, 90% Water
Common Vehicle 2 0.5% Hydroxypropyl methylcellulose (HPMC)2% DMSO, 98% Saline
Dosing Frequency Once daily for 3-4 daysOnce daily for 3-4 days
Maximum Volume 10 mL/kg10 mL/kg

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

  • Objective: To prepare a 10 mg/mL solution of this compound in a vehicle suitable for oral gavage in mice.

  • Materials:

    • This compound compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 400 (PEG 400)

    • Sterile water

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Prepare the vehicle by mixing 5% DMSO, 40% PEG 400, and 55% sterile water. For example, to prepare 1 mL of vehicle, mix 50 µL of DMSO, 400 µL of PEG 400, and 550 µL of sterile water.

    • Add the appropriate volume of the vehicle to the this compound powder to achieve the target concentration of 10 mg/mL.

    • Vortex the tube vigorously for 2-3 minutes until the compound is completely dissolved.

    • Visually inspect the solution for any undissolved particles. If necessary, sonicate for 5 minutes.

    • Prepare this formulation fresh before each administration.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: Efficacy Study cluster_analysis Phase 3: Analysis A Determine In Vitro Potency (IC50) of this compound B Conduct Dose Range Finding (DRF) Study in Uninfected Mice A->B Inform Starting Dose C Select Vehicle & Prepare Formulation B->C Determine MTD E Initiate 4-Day Dosing (Vehicle, this compound Low, this compound High) C->E D Infect Mice with P. berghei D->E 2-3 hours post-infection F Monitor Parasitemia, Weight, and Clinical Signs Daily E->F G Determine Parasite Clearance Rate F->G H Assess Survival and Toxicity F->H I Refine Dosage for Future Studies G->I H->I Troubleshooting_Logic Start Inconsistent Efficacy Results? Solubility Is this compound Fully Dissolved in Vehicle? Start->Solubility Check First Dosing Is Dosing Volume Accurate? Solubility->Dosing Yes Action_Solubility Prepare Fresh Daily Consider Sonication Solubility->Action_Solubility No Health Are Animals Healthy & Uniform? Dosing->Health Yes Action_Dosing Calibrate Pipettes Weigh Animals Daily Dosing->Action_Dosing No Action_Health Standardize Handling Monitor Environment Health->Action_Health No Success Problem Resolved Health->Success Yes Action_Solubility->Success Action_Dosing->Success Action_Health->Success

Validation & Comparative

MMV03: An Efficacious Antimalarial Compound within the Malaria Box Landscape

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the antiplasmodial activity of MMV03 with other compounds from the Medicines for Malaria Venture (MMV) Malaria Box reveals its potential as a valuable tool in malaria research and drug development. This guide provides a detailed analysis of its efficacy, supported by experimental data and protocols.

This compound, a compound within the open-access Malaria Box collection, demonstrates notable efficacy against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the deadliest species of malaria parasite. With a reported 50% effective concentration (EC50) of 0.6 µM, this compound stands as a significant compound of interest for researchers seeking novel antimalarial scaffolds.

Comparative Efficacy of this compound

To contextualize the performance of this compound, its antiplasmodial activity was compared against a selection of other compounds from the Malaria Box. The Malaria Box is a set of 400 diverse drug-like and probe-like compounds with confirmed activity against the blood-stage of P. falciparum. The following table summarizes the in vitro efficacy (EC50) of this compound and other representative Malaria Box compounds against the P. falciparum 3D7 strain.

Compound IDEC50 (µM) against P. falciparum 3D7Compound Type
This compound 0.6 -
MMV0000040.13Probe-like
MMV0002480.23Drug-like
MMV0060870.022-
MMV0089560.262-
MMV0852030.138-
MMV396797--
MMV665878--
MMV665949--

Experimental Methodology: In Vitro Antiplasmodial Activity Assay

The determination of the antiplasmodial activity of this compound and other Malaria Box compounds is typically performed using a standardized in vitro assay. The SYBR Green I-based fluorescence assay is a widely adopted, robust, and high-throughput method for this purpose.

Principle

The SYBR Green I dye intercalates with double-stranded DNA, emitting a fluorescent signal upon binding. In a culture of P. falciparum-infected red blood cells (which are anucleated), the fluorescence intensity is directly proportional to the amount of parasite DNA, and thus to the number of viable parasites. By measuring the fluorescence in the presence of a test compound, the inhibition of parasite growth can be quantified.

Detailed Protocol

1. Parasite Culture:

  • Asynchronous P. falciparum (e.g., 3D7 strain) is cultured in human O+ red blood cells (RBCs) at 4% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 25 µg/mL gentamicin.

  • Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2.

  • Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

2. Compound Preparation:

  • Test compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

  • Serial dilutions of the compounds are prepared in culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay wells should be kept below 0.5% to avoid toxicity to the parasites.

3. Assay Procedure:

  • A synchronized culture of ring-stage parasites (approximately 1% parasitemia and 2% hematocrit) is prepared.

  • In a 96-well black, clear-bottom microplate, 100 µL of the parasite culture is added to each well.

  • 100 µL of the diluted test compounds are then added to the respective wells. Control wells containing parasite culture with drug-free medium (positive control) and uninfected RBCs (negative control) are also included.

  • The plate is incubated for 72 hours under the standard culture conditions mentioned above.

4. Lysis and Staining:

  • After the incubation period, the microplate is frozen at -20°C or -80°C to lyse the red blood cells.

  • A lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and 1x SYBR Green I dye is prepared.

  • The frozen plate is thawed, and 100 µL of the lysis buffer is added to each well.

  • The plate is incubated in the dark at room temperature for 1-2 hours.

5. Data Acquisition and Analysis:

  • The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • The fluorescence readings from the negative control wells are subtracted from all other readings to account for background fluorescence.

  • The percentage of parasite growth inhibition is calculated for each compound concentration relative to the positive control (drug-free wells).

  • The EC50 value, which is the concentration of the compound that inhibits parasite growth by 50%, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

Experimental_Workflow In Vitro Antiplasmodial Activity Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Parasite Culture Parasite Culture Plate Seeding Plate Seeding Parasite Culture->Plate Seeding Compound Dilution Compound Dilution Compound Dilution->Plate Seeding Incubation Incubation Plate Seeding->Incubation Lysis & Staining Lysis & Staining Incubation->Lysis & Staining Fluorescence Reading Fluorescence Reading Lysis & Staining->Fluorescence Reading Data Analysis Data Analysis Fluorescence Reading->Data Analysis

Caption: Workflow for determining in vitro antiplasmodial activity.

A Comparative Guide to the In Vivo Efficacy of Antimalarial Compounds in Diverse Mouse Strains

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the in vivo efficacy of a specific compound designated "MMV03" in different mouse strains is not available at this time. The following guide provides a comprehensive framework and standardized methodologies for researchers to conduct and interpret such comparative studies with other antimalarial drug candidates, in line with industry best practices.

This guide is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of how the selection of a mouse strain can influence the evaluation of an antimalarial compound's performance, supported by standardized experimental protocols and data presentation formats.

The Critical Role of Mouse Models in Antimalarial Drug Discovery

Murine models are indispensable for the preclinical evaluation of novel antimalarial compounds, providing essential insights into a drug's safety, efficacy, and pharmacokinetic properties before human trials.[1] The choice of mouse strain is a critical variable, as genetic differences can significantly impact immune responses, metabolism, and ultimately, the perceived efficacy of a compound.[1][2][3][4]

Commonly used mouse strains in malaria research include:

  • BALB/c: An inbred strain widely used in malaria research. They are known for a Th2-biased immune response and are resistant to cerebral malaria.

  • C57BL/6: Another common inbred strain, characterized by a Th1-biased immune response. This strain is susceptible to cerebral malaria with certain Plasmodium species, making it a valuable model for studying this severe complication.

  • CD-1 and NMRI: Outbred mouse strains that are susceptible to multiple rodent Plasmodium species and are often used for screening and pharmacokinetic studies.

The differential immune responses between strains like BALB/c and C57BL/6 can influence parasite clearance and disease pathology, highlighting the importance of testing compounds in more than one strain to obtain a comprehensive efficacy profile.

Experimental Protocols for In Vivo Efficacy Assessment

A standardized methodology is crucial for generating reproducible and comparable data. The Peters' 4-day suppressive test is a widely accepted model for assessing the in vivo antimalarial activity of new compounds.

Peter's 4-Day Suppressive Test Protocol
  • Animal Models: Select at least two different mouse strains (e.g., BALB/c and C57BL/6), typically 6-8 weeks old and of a specified sex.

  • Parasite Inoculation: Mice are inoculated intraperitoneally with red blood cells infected with a rodent malaria parasite, such as Plasmodium berghei. The inoculum size is standardized (e.g., 1x10^7 infected erythrocytes).

  • Compound Administration: The test compound is administered orally or subcutaneously to groups of mice (n=5 per group) at various doses (e.g., 10, 30, 100 mg/kg/day). Treatment begins a few hours after infection on Day 0 and continues daily for four consecutive days (Day 0 to Day 3).

  • Control Groups:

    • Negative Control: Receives the vehicle used to dissolve the test compound.

    • Positive Control: Receives a standard antimalarial drug with known efficacy (e.g., chloroquine at 5 mg/kg/day).

  • Monitoring Parasitemia: On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis: The average parasitemia of the treated groups is compared to the negative control group. The percentage of parasite suppression is calculated using the following formula:

    [ \text{% Suppression} = \left( \frac{\text{Mean Parasitemia of Negative Control} - \text{Mean Parasitemia of Treated Group}}{\text{Mean Parasitemia of Negative Control}} \right) \times 100 ]

  • Efficacy Determination: The effective dose that suppresses parasitemia by 50% (ED50) and 90% (ED90) is often calculated through dose-response analysis.

Workflow for Comparative In Vivo Efficacy Study

G cluster_prep Preparation cluster_exp Experiment (Day 0 - 3) cluster_analysis Analysis (Day 4) cluster_output Output strain_a Select Mouse Strain A (e.g., BALB/c) infect_a Infect Strain A Mice strain_a->infect_a strain_b Select Mouse Strain B (e.g., C57BL/6) infect_b Infect Strain B Mice strain_b->infect_b parasite Prepare P. berghei Inoculum parasite->infect_a parasite->infect_b compound Prepare Test Compound & Controls treat_a Administer Compound/ Controls to Strain A compound->treat_a treat_b Administer Compound/ Controls to Strain B compound->treat_b infect_a->treat_a infect_b->treat_b smear_a Prepare Blood Smears from Strain A treat_a->smear_a smear_b Prepare Blood Smears from Strain B treat_b->smear_b microscopy_a Determine Parasitemia (Strain A) smear_a->microscopy_a microscopy_b Determine Parasitemia (Strain B) smear_b->microscopy_b calc Calculate % Suppression, ED50, and ED90 microscopy_a->calc microscopy_b->calc report Comparative Efficacy Report calc->report

Workflow for comparing antimalarial efficacy in two mouse strains.

Data Presentation for Comparative Efficacy

Quantitative data should be summarized in a clear and structured format to facilitate easy comparison between different mouse strains.

Table 1: Comparative In Vivo Efficacy of a Test Compound in Different Mouse Strains

Treatment GroupDose (mg/kg/day)Mean Parasitemia (%) ± SD (Strain A: BALB/c)% Suppression (Strain A)Mean Parasitemia (%) ± SD (Strain B: C57BL/6)% Suppression (Strain B)
Vehicle Control -15.2 ± 2.5018.5 ± 3.10
Test Compound 1010.1 ± 1.833.613.9 ± 2.224.9
304.5 ± 1.270.46.8 ± 1.563.2
1000.8 ± 0.394.71.5 ± 0.591.9
Chloroquine 50.1 ± 0.0599.30.2 ± 0.0898.9
ED50 (mg/kg) -Calculated Value-Calculated Value-
ED90 (mg/kg) -Calculated Value-Calculated Value-

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mechanism of Action and Signaling Pathways

Understanding a compound's mechanism of action is crucial for interpreting efficacy data. While the specific target of "this compound" is unknown, antimalarial drugs often target essential parasite pathways. For instance, many compounds from the MMV Malaria Box have been screened for their potential to inhibit processes like protein secretion, which is vital for parasite survival and virulence.

Below is a generalized diagram illustrating a hypothetical signaling pathway that could be inhibited by an antimalarial compound, leading to parasite death.

G cluster_host Host Red Blood Cell cluster_parasite Malaria Parasite nutrient Host Nutrients uptake Nutrient Uptake nutrient->uptake waste Parasite Waste (e.g., Hemozoin) digestion Hemoglobin Digestion uptake->digestion digestion->waste synthesis Protein & DNA Synthesis digestion->synthesis replication Parasite Replication synthesis->replication death Parasite Death replication->death compound Antimalarial Compound (e.g., MMV Candidate) inhibition INHIBITION compound->inhibition inhibition->synthesis

Hypothetical mechanism of an antimalarial compound.

By employing standardized protocols and considering the inherent biological differences between mouse strains, researchers can build a robust preclinical data package to confidently advance promising antimalarial candidates through the drug development pipeline.

References

A Comparative Analysis of the Anti-Malarial Compounds MMV03 and Atovaquone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two anti-malarial compounds: MMV03, a novel compound identified through phenotypic screening, and atovaquone, an established drug with a well-defined mechanism of action. This comparison aims to highlight the differences in their discovery, mechanism, and available data, offering insights for researchers in the field of anti-malarial drug development.

Executive Summary

Atovaquone is a potent inhibitor of the Plasmodium falciparum mitochondrial electron transport chain, specifically targeting the cytochrome bc1 complex. This targeted mechanism disrupts essential cellular processes, leading to parasite death. In contrast, this compound was identified from a protein kinase inhibitor-focused library through a phenotypic screen against the whole parasite. While its efficacy against P. falciparum has been established, its precise molecular target and mechanism of action remain to be elucidated. This guide presents a side-by-side comparison of their known properties, supported by available experimental data and methodologies.

Data Presentation: Quantitative Analysis

The following tables summarize the available quantitative data for this compound and atovaquone.

Compound Parameter Value P. falciparum Strain(s)
This compound EC500.6 µMNot Specified[1]
Atovaquone IC500.889 nM (Geometric Mean)Chloroquine-susceptible isolates[2]
IC500.906 nM (Geometric Mean)Chloroquine-resistant isolates[2]
IC501.76 nM (Mean)Multidrug-resistant FCM 29 clone[2]
IC503.4 nM (Mean)Thai isolates[3]

Note: EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) are closely related measures of a drug's potency.

Compound Molecular Formula Molecular Weight ( g/mol ) Chemical Class
This compound C19H14N4OS346.41Thiophene-containing heterocyclic compound
Atovaquone C22H19ClO3366.84Naphthoquinone

Mechanism of Action

Atovaquone: A Targeted Approach

Atovaquone's mechanism of action is well-characterized. It is a structural analog of ubiquinone (coenzyme Q) and acts as a potent and selective inhibitor of the parasite's mitochondrial electron transport chain. Specifically, atovaquone binds to the Qo site of the cytochrome bc1 complex (Complex III), blocking the transfer of electrons. This inhibition has two major downstream consequences for the parasite:

  • Collapse of Mitochondrial Membrane Potential: The disruption of the electron transport chain leads to a rapid collapse of the mitochondrial membrane potential (ΔΨm), which is crucial for mitochondrial function and integrity.

  • Inhibition of Pyrimidine Biosynthesis: The regeneration of ubiquinone by the cytochrome bc1 complex is essential for the function of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting the bc1 complex, atovaquone indirectly inhibits DHODH, depriving the parasite of essential precursors for DNA and RNA synthesis.

This compound: A Phenotypic Discovery with an Unknown Target

This compound was identified through a phenotypic screen of a library of 4,731 compounds with protein kinase inhibitor-like scaffolds against whole P. falciparum parasites. This approach identified compounds that were effective at killing the parasite, without prior knowledge of their specific molecular target. While its chemical scaffold suggests a potential interaction with protein kinases, the exact target within the parasite remains unknown. Protein kinases are crucial regulators of numerous cellular processes in P. falciparum, including merozoite invasion, cell cycle progression, and signaling pathways. The anti-malarial activity of this compound is therefore likely due to the disruption of one or more of these vital kinase-mediated pathways. Further target deconvolution studies are required to elucidate its precise mechanism of action.

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway affected by atovaquone and a generalized representation of a protein kinase signaling pathway potentially targeted by this compound.

Atovaquone_Pathway cluster_Mitochondrion Parasite Mitochondrion ETC Electron Transport Chain (Complexes I-IV) CytBC1 Cytochrome bc1 Complex (Complex III) ATP_Synthase ATP Synthase CytBC1->ATP_Synthase H+ Gradient Ubiquinone Ubiquinone Cycle CytBC1->Ubiquinone Regenerates Membrane_Potential Mitochondrial Membrane Potential Collapse CytBC1->Membrane_Potential Disrupts DHODH Dihydroorotate Dehydrogenase Pyrimidines Pyrimidine Biosynthesis DHODH->Pyrimidines Leads to Atovaquone Atovaquone Atovaquone->CytBC1 Inhibits Ubiquinone->DHODH Accepts e- from Parasite_Death Parasite Death Pyrimidines->Parasite_Death Depletion leads to Membrane_Potential->Parasite_Death Contributes to

Caption: Atovaquone's mechanism of action targeting the cytochrome bc1 complex.

MMV03_Hypothetical_Pathway This compound This compound (Protein Kinase Inhibitor-like) PK Plasmodium Protein Kinase (Unknown Target) This compound->PK Inhibits? Substrate_P Phosphorylated Substrate PK->Substrate_P Phosphorylates Signaling_Cascade Downstream Signaling Cascade Substrate_P->Signaling_Cascade Activates Cellular_Process Essential Cellular Process (e.g., Invasion, Egress, Cell Cycle) Signaling_Cascade->Cellular_Process Regulates Parasite_Death Parasite Death Cellular_Process->Parasite_Death Disruption leads to

Caption: Hypothetical protein kinase inhibition pathway for this compound.

Experimental Protocols

In Vitro Anti-Malarial Drug Susceptibility Testing (SYBR Green I-based Assay)

This protocol is a generalized method for determining the in vitro susceptibility of P. falciparum to anti-malarial compounds.

Objective: To determine the 50% inhibitory concentration (IC50) of a drug against the asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (RPMI 1640 with supplements)

  • Human erythrocytes

  • 96-well microtiter plates (drug-pre-coated or for serial dilution)

  • Test compounds (this compound, atovaquone)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Drug Plate Preparation: Serially dilute the test compounds in culture medium and add to the wells of a 96-well plate. Include drug-free wells as negative controls and wells with a known anti-malarial as positive controls.

  • Parasite Culture Preparation: Prepare a suspension of synchronized ring-stage parasites in complete culture medium at a defined parasitemia and hematocrit.

  • Incubation: Add the parasite suspension to the drug-containing plates. Incubate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well. This lyses the erythrocytes and allows the dye to bind to the parasite DNA.

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA, and thus to parasite growth. Plot the percentage of growth inhibition against the drug concentration and determine the IC50 value using a non-linear regression model.

Mitochondrial Membrane Potential Assay

This protocol describes a method to assess the effect of a compound on the mitochondrial membrane potential of P. falciparum.

Objective: To determine if a compound causes depolarization of the parasite's mitochondrial membrane.

Materials:

  • Synchronized P. falciparum culture

  • Fluorescent potentiometric dye (e.g., JC-1, DiOC6(3), or MitoTracker Red CMXRos)

  • Test compound (atovaquone)

  • Positive control (a known mitochondrial uncoupler, e.g., CCCP)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Parasite Preparation: Harvest synchronized trophozoite-stage parasites and resuspend them in culture medium.

  • Dye Loading: Incubate the parasites with the fluorescent dye for a specific period to allow for its accumulation in the mitochondria, driven by the membrane potential.

  • Compound Treatment: Add the test compound (atovaquone) and controls to the dye-loaded parasite suspension and incubate for a defined time.

  • Analysis:

    • Flow Cytometry: Analyze the fluorescence of the parasite population. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

    • Fluorescence Microscopy: Visually inspect the parasites for changes in mitochondrial fluorescence.

  • Data Interpretation: Compare the fluorescence of the treated parasites to the untreated and positive controls to determine the extent of mitochondrial membrane depolarization.

Conclusion

The comparative analysis of this compound and atovaquone illustrates two distinct paradigms in anti-malarial drug discovery. Atovaquone represents a successful example of target-based drug design, with a well-understood mechanism of action that allows for a deep understanding of its efficacy and potential resistance mechanisms. This compound, on the other hand, is a product of a more recent and increasingly common approach of phenotypic screening. While its anti-malarial activity is promising, the lack of a defined molecular target presents challenges for further development, including optimization of potency and prediction of resistance.

For researchers, this comparison underscores the importance of both approaches. Target-based approaches provide a solid foundation for rational drug design, while phenotypic screening can uncover novel compounds with potentially new mechanisms of action that might bypass existing resistance pathways. The future of anti-malarial drug discovery will likely rely on a synergistic combination of both strategies, where hits from phenotypic screens, like this compound, are rapidly subjected to target identification and mechanism of action studies to accelerate their development into the next generation of life-saving medicines.

References

Validating MMV03's Transmission-Blocking Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The global effort to eradicate malaria hinges on the development of novel therapeutic agents that not only treat the disease but also prevent its transmission. Transmission-blocking drugs, which target the sexual stages of the Plasmodium parasite, are a critical component of this strategy. This guide provides a comparative analysis of MMV03 (MMV030084), a promising multistage antimalarial compound, and its transmission-blocking potential against other notable candidates. The information presented herein is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy of Transmission-Blocking Compounds

This compound, a trisubstituted imidazole, has demonstrated potent activity against multiple stages of the Plasmodium falciparum life cycle.[1][2][3] Its primary mechanism of action is the inhibition of cGMP-dependent protein kinase (PKG), a crucial enzyme in parasite signaling pathways.[2] This section compares the in vitro efficacy of this compound with other transmission-blocking agents. It is important to note that the following data is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.

CompoundTarget/Mechanism of ActionAsexual Blood Stage (IC50)Liver Stage (IC50)Mature Gametocytes (IC50)Male Gamete Exflagellation (IC50)Oocyst Development (IC50)Reference
This compound (MMV030084) cGMP-dependent protein kinase (PKG) inhibitor120 nM199 nM> 40 µM141 nM-[1]
Cipargamin (KAE609) PfATP4 inhibitor0.5-1.4 nM-Active (low nM)--
(+)-SJ733 PfATP4 inhibitor10-60 nM---ED50 = 5 mg/kg (in vivo)
KAF156 (Ganaplacide) Undisclosed285 nM (Stage IV-V)214 nM (Stage I-III)->90% inhibition at 500 nM-
Atovaquone Cytochrome bc1 complex~1 nM----
Primaquine Generates reactive oxygen species--Active->6mg/kg (in vivo)

Key Experimental Protocols

The evaluation of transmission-blocking potential relies on a set of specialized in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the evaluation of this compound and other similar compounds.

Standard Membrane Feeding Assay (SMFA)

The SMFA is the gold-standard for assessing the transmission-blocking activity of a compound. It evaluates the ability of a drug to prevent the formation of oocysts in the mosquito midgut.

Objective: To determine the effect of a test compound on the transmission of Plasmodium parasites from an infected blood meal to mosquitoes.

Materials:

  • Mature P. falciparum gametocyte culture (e.g., NF54 strain)

  • Test compound (e.g., this compound)

  • Human red blood cells (RBCs) and serum (or a suitable substitute)

  • Female Anopheles mosquitoes (e.g., Anopheles stephensi or Anopheles gambiae), 3-5 days old, starved for at least 5 hours

  • Membrane feeding apparatus (e.g., glass feeders with a membrane)

  • Water bath maintained at 37°C

  • Microscope

  • Mercurochrome stain (0.5%)

Procedure:

  • Compound Incubation (Indirect SMFA): Mature gametocyte cultures are incubated with the test compound at various concentrations for a defined period (e.g., 24-48 hours) prior to the feed. A vehicle control (e.g., DMSO) is run in parallel.

  • Blood Meal Preparation: The treated gametocyte culture is mixed with fresh human RBCs and serum to achieve a specific hematocrit (e.g., 50%).

  • Mosquito Feeding: The blood meal is placed in membrane feeders maintained at 37°C. Cups containing starved female mosquitoes are placed under the feeders, allowing them to feed through the membrane for a set duration (e.g., 15-40 minutes).

  • Post-Feeding Maintenance: Unfed mosquitoes are removed. Engorged mosquitoes are maintained in a secure insectary at an appropriate temperature and humidity (e.g., 26-28°C and 80% humidity) with access to a sugar solution.

  • Midgut Dissection and Oocyst Counting: After 7-10 days, mosquito midguts are dissected, stained with mercurochrome, and examined under a microscope to count the number of oocysts.

  • Data Analysis: The transmission-blocking activity is determined by comparing the oocyst prevalence (percentage of infected mosquitoes) and intensity (mean number of oocysts per mosquito) in the compound-treated group to the control group.

Male Gamete Exflagellation Inhibition Assay

This assay specifically assesses the impact of a compound on the viability and function of male gametocytes.

Objective: To quantify the inhibition of male gamete formation (exflagellation) by a test compound.

Materials:

  • Mature P. falciparum gametocyte culture

  • Test compound

  • Exflagellation-inducing medium (e.g., RPMI 1640 supplemented with xanthurenic acid)

  • Microscope with phase-contrast optics

Procedure:

  • A small volume of mature gametocyte culture is mixed with the exflagellation-inducing medium containing the test compound at various concentrations.

  • The mixture is placed on a microscope slide.

  • After a short incubation period (e.g., 10-20 minutes) at room temperature to allow for exflagellation, the number of exflagellation centers (motile male gametes emerging from a central residual body) is counted under a microscope.

  • The percentage of inhibition is calculated by comparing the number of exflagellation centers in the presence of the compound to the control.

Ookinete Development Assay

This assay evaluates the effect of a compound on the early sporogonic development of the parasite, from gametogenesis to ookinete maturation.

Objective: To determine the inhibitory effect of a compound on the formation of mature ookinetes.

Materials:

  • Blood from a P. berghei-infected mouse (containing gametocytes)

  • Test compound

  • Ookinete culture medium

  • Fluorescence microscope (if using a GFP-expressing parasite line)

Procedure:

  • Blood from an infected mouse is incubated in the ookinete culture medium containing the test compound.

  • The culture is incubated for 22-24 hours to allow for the development of ookinetes.

  • The number of mature, banana-shaped ookinetes is then counted.

  • The inhibition of ookinete development is calculated relative to a control culture without the compound.

Visualizing the Mechanism and Workflow

To better understand the biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Mosquito Midgut Environment Xanthurenic Acid Xanthurenic Acid Guanylate Cyclase Guanylate Cyclase Xanthurenic Acid->Guanylate Cyclase activates cGMP cGMP Guanylate Cyclase->cGMP converts GTP GTP GTP->Guanylate Cyclase PKG PKG (Target of this compound) cGMP->PKG activates PDE PDE cGMP->PDE hydrolyzed by Ca2+ release Ca2+ release PKG->Ca2+ release triggers Gametogenesis Gametogenesis PKG->Gametogenesis initiates 5'-GMP 5'-GMP PDE->5'-GMP Ca2+ release->Gametogenesis

Caption: cGMP/PKG signaling pathway in Plasmodium gametogenesis.

G cluster_workflow Standard Membrane Feeding Assay (SMFA) Workflow A Gametocyte Culture + Test Compound B Prepare Blood Meal (Gametocytes + RBCs + Serum) A->B C Mosquito Feed (Membrane Feeder) B->C D Incubate Fed Mosquitoes (7-10 days) C->D E Dissect Midguts D->E F Stain with Mercurochrome E->F G Count Oocysts (Microscopy) F->G H Analyze Data (Prevalence & Intensity) G->H

Caption: Experimental workflow for the Standard Membrane Feeding Assay.

References

Synergistic Potential of MMV03 with Known Antimalarial Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific data on the synergistic effects of the antimalarial compound MMV03 with other drugs currently limits a direct comparative analysis. Publicly available research has yet to detail combination studies involving this specific compound, which is likely MMV030666, a multi-stage active compound from the Medicines for Malaria Venture (MMV) Malaria Box.

This guide, therefore, provides a framework for researchers, scientists, and drug development professionals on how to assess the synergistic, additive, or antagonistic interactions of antimalarial compounds, using this compound as a hypothetical subject. The methodologies outlined below represent standard practices in the field for evaluating drug combinations against Plasmodium falciparum.

Understanding this compound

The compound referred to as this compound is most likely MMV030666, a 2-phenoxybenzamide derivative found within the MMV Malaria Box. This collection consists of 400 diverse drug-like compounds with known activity against the blood stages of P. falciparum. MMV030666 itself has demonstrated multi-stage activity, targeting the parasite at its asexual, sexual, and liver stages, and notably, has not been shown to readily develop resistance.[1] Its mechanism of action is believed to involve the disruption of the mitochondrial electron transport chain.[1]

Table 1: In Vitro Activity of MMV030666 Against P. falciparum

CompoundP. falciparum StrainIC50 (µM)Selectivity Index (SI)
MMV030666NF54 (chloroquine-sensitive)0.4134316.9

Source: New Derivatives of the Multi-Stage Active Malaria Box Compound MMV030666 and Their Antiplasmodial Potencies, 2022.[1]

Experimental Protocols for Assessing Synergy

To evaluate the synergistic effects of this compound with other antimalarial drugs, a standard in vitro methodology such as the SYBR Green I-based fluorescence assay or a [³H]-hypoxanthine incorporation assay would be employed. The following is a detailed protocol for the widely used SYBR Green I-based method.

In Vitro Drug Combination Assay Protocol (SYBR Green I Method)

1. Parasite Culture:

  • P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2) are cultured in RPMI 1640 medium supplemented with human serum or Albumax, L-glutamine, HEPES, and gentamicin.

  • Cultures are maintained at 37°C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.

  • Parasite cultures are synchronized at the ring stage for the assay.

2. Drug Preparation and Plate Dosing:

  • This compound and the partner antimalarial drugs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial dilutions of each drug are prepared. For combination testing, a fixed-ratio serial dilution is prepared for the drug combination.

  • The drug solutions are dispensed into 96-well microplates. Control wells contain medium with DMSO but no drug.

3. Assay Procedure:

  • Synchronized parasite cultures (primarily ring stages) are diluted to a parasitemia of 0.5-1% in a 2% hematocrit suspension.

  • This parasite suspension is added to the pre-dosed 96-well plates.

  • The plates are incubated for 72 hours under the same conditions as the parasite culture.

4. Lysis and Staining:

  • After incubation, the plates are frozen at -80°C to lyse the red blood cells.

  • A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.

  • The plates are incubated in the dark at room temperature for 1-2 hours.

5. Data Acquisition and Analysis:

  • The fluorescence intensity of each well is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • The 50% inhibitory concentrations (IC50) for each drug alone and for the combination are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

  • The fractional inhibitory concentration (FIC) is calculated for each drug in the combination:

    • FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)

    • FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)

  • The Sum of the FICs (∑FIC) is calculated: ∑FIC = FIC of Drug A + FIC of Drug B.

  • The nature of the interaction is determined based on the ∑FIC value:

    • Synergy: ∑FIC < 0.5

    • Additive: 0.5 ≤ ∑FIC ≤ 4.0

    • Antagonism: ∑FIC > 4.0

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for determining the synergistic effects of antimalarial drug combinations.

Synergy_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis parasite_culture 1. Parasite Culture (P. falciparum) drug_prep 2. Drug Preparation (this compound & Partner Drug) plate_dosing 3. Plate Dosing (96-well plates) drug_prep->plate_dosing incubation 4. Parasite Incubation (72 hours) plate_dosing->incubation lysis_staining 5. Lysis & Staining (SYBR Green I) incubation->lysis_staining readout 6. Fluorescence Readout lysis_staining->readout ic50_calc 7. IC50 Calculation readout->ic50_calc fic_calc 8. FIC Calculation ic50_calc->fic_calc interaction 9. Determine Interaction (Synergy, Additive, Antagonism) fic_calc->interaction

Workflow for in vitro antimalarial drug synergy testing.

Concluding Remarks

While specific experimental data on the synergistic effects of this compound with other antimalarials is not currently available, the established protocols for in vitro combination studies provide a clear path for such investigations. The multi-stage activity of MMV030666 and its novel mechanism of action make it a compelling candidate for combination therapy research. Future studies are needed to explore its potential synergistic interactions with existing antimalarial drugs, which could lead to the development of more effective and robust treatment regimens to combat drug-resistant malaria.

References

Safety Operating Guide

Proper Disposal Procedures for MMV03: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step procedures for the proper disposal of MMV03, an antimalarial agent, to ensure laboratory safety and environmental protection.

Immediate Safety and Handling

Before beginning any disposal process, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

In the event of a spill, the area should be immediately secured. For minor spills, use an inert absorbent material such as vermiculite or sand to contain the substance. The absorbent material should then be collected and placed into a designated hazardous waste container. For larger spills, it is imperative to evacuate the vicinity and contact the institution's Environmental Health and Safety (EHS) department for professional assistance.

Waste Management and Disposal Procedures

The proper disposal of this compound involves a systematic process of waste classification, segregation, and containment.

Waste Classification: this compound waste must be classified as hazardous chemical waste. Due to its chemical structure and biological activity, it should be considered potentially toxic and harmful to the environment.

Segregation of Waste:

  • Solid Waste: All solid materials contaminated with this compound, such as unused product, contaminated personal protective equipment (gloves, etc.), and absorbent materials, must be collected in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designated for hazardous liquid waste. To prevent unforeseen chemical reactions, do not mix this compound waste with other chemical waste streams.

  • Sharps: Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a puncture-resistant sharps container.

Container and Storage Requirements:

  • Container Selection: Use containers made of materials compatible with this compound, such as high-density polyethylene (HDPE).

  • Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the chemical name "this compound," and a description of the primary hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage: Waste containers should be stored in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials. Containers must be kept tightly sealed at all times, except when adding waste.

Quantitative Disposal Guidelines

The following table provides a summary of quantitative data for the management of this compound waste. These are general guidelines, and researchers should consult their local and institutional regulations for specific requirements.

ParameterGuidelineRecommended Practice
Waste Accumulation Do not store hazardous waste for more than 90 days.Arrange for regular waste pick-up with a certified disposal company.
Container Capacity Do not fill liquid waste containers beyond 90% full.This allows for vapor expansion and prevents spills.
Aqueous Waste pH Neutralize to a pH between 6.0 and 8.0 if safe.Consult chemical compatibility charts before neutralization.
Waste Labeling Label containers as soon as waste is first added.Include the accumulation start date on the label.

Final Disposal Method

The recommended and most common method for the final disposal of this compound and other similar organic chemical waste is high-temperature incineration . This process should be carried out by a licensed and certified hazardous waste disposal facility to ensure complete destruction of the compound and to prevent environmental contamination. On-site chemical treatment of this compound waste is not advised for laboratory settings due to the complex safety and regulatory requirements.

This compound Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start This compound Waste Generated classify Classify as Hazardous Waste start->classify segregate Segregate by Waste Type (Solid, Liquid, Sharps) classify->segregate container Use Labeled, Compatible Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage pickup Arrange for Professional Disposal storage->pickup incinerate High-Temperature Incineration pickup->incinerate

Caption: Decision workflow for this compound disposal.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.

Personal protective equipment for handling MMV03

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the handling of MMV03, an antimalarial compound effective against Plasmodium falciparum. Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of your research.

Compound Identification and Properties

Identifier Value
Compound Name This compound
CAS Number 375394-80-2
Catalog Number T204698 (CymitQuimica)
Molecular Formula C₁₉H₁₄N₄OS
Molecular Weight 346.41 g/mol
Known Hazards Full toxicological properties have not been thoroughly investigated. Handle with caution.
Solubility Poor aqueous solubility.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times in the laboratory.

Protection Type Specific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye/Face Protection Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing.
Skin and Body Protection Laboratory coat. Ensure it is fully buttoned.
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is required.

Operational Plan: Handling and Storage

Strict adherence to the following procedures will minimize exposure risk and maintain compound stability.

Handling Protocol
  • Preparation : Before handling, ensure all necessary PPE is correctly worn and that a safety shower and eye wash station are readily accessible.

  • Weighing and Aliquoting : Conduct all weighing and aliquoting of solid this compound in a chemical fume hood to prevent inhalation of any dust particles.

  • Solution Preparation : Due to its poor aqueous solubility, specialized solvents may be required. Consult relevant experimental protocols for appropriate solvent systems. When dissolving, add the solvent to the solid compound slowly to avoid splashing.

  • General Handling : Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.

Storage Protocol
  • Short-term Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Long-term Storage : For extended storage, consult the supplier's Certificate of Analysis for specific temperature recommendations, which may include refrigeration or freezing.

  • Incompatibility : Keep away from strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused Compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware Decontaminate glassware with an appropriate solvent. Dispose of disposable labware (e.g., pipette tips, tubes) as hazardous solid waste.
Contaminated PPE Dispose of used gloves and other contaminated disposable PPE as hazardous waste.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Verify Fume Hood Function A->B C Weigh Solid this compound in Fume Hood B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste F->G H Doff PPE G->H

Caption: Workflow for Safe Handling of this compound.

This guide is intended to provide essential safety and handling information. Researchers should always consult the full Safety Data Sheet (SDS) for this compound and their institution's specific safety protocols before commencing any work.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.